2-Chloro-2'-deoxyadenosine-5'-triphosphate
Descripción
Structure
2D Structure
3D Structure
Propiedades
Número CAS |
106867-30-5 |
|---|---|
Fórmula molecular |
C10H15ClN5O12P3 |
Peso molecular |
525.63 g/mol |
Nombre IUPAC |
[[(2R,3S,5R)-5-(6-amino-2-chloropurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15ClN5O12P3/c11-10-14-8(12)7-9(15-10)16(3-13-7)6-1-4(17)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-6,17H,1-2H2,(H,21,22)(H,23,24)(H2,12,14,15)(H2,18,19,20)/t4-,5+,6+/m0/s1 |
Clave InChI |
PZCJNHCKXRBBNN-KVQBGUIXSA-N |
SMILES |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)Cl)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES canónico |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Sinónimos |
2-chloro-2'-deoxyadenosine triphosphate 2-chloro-dATP |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of 2-Chloro-2'-deoxyadenosine-5'-triphosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-2'-deoxyadenosine-5'-triphosphate (Cl-dATP), the active metabolite of the purine nucleoside analog cladribine (2-CdA), is a potent chemotherapeutic agent with significant efficacy in the treatment of certain hematological malignancies and autoimmune diseases. Its mechanism of action is multifaceted, primarily targeting lymphocyte populations through the disruption of DNA synthesis, repair, and the induction of apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the therapeutic effects of Cl-dATP, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.
Introduction
Cladribine (2-chloro-2'-deoxyadenosine) is a synthetic purine nucleoside analog that exhibits selective toxicity towards lymphocytes.[1] Its therapeutic efficacy is dependent on its intracellular conversion to the active triphosphate form, this compound (Cl-dATP). This conversion is efficiently carried out in lymphocytes due to their high levels of deoxycytidine kinase (DCK) and low levels of 5'-nucleotidase (5'-NT), the enzyme responsible for dephosphorylation and inactivation.[2][3] This enzymatic imbalance leads to the accumulation of Cl-dATP within these cells, initiating a cascade of events that culminate in cell death.
Mechanism of Action
The cytotoxic effects of Cl-dATP are exerted through several interconnected mechanisms:
Inhibition of DNA Synthesis and Repair
Cl-dATP acts as a competitive inhibitor of deoxyadenosine triphosphate (dATP) for incorporation into newly synthesized DNA strands by DNA polymerases.[3] The incorporation of Cl-dATP into the DNA chain leads to the termination of DNA elongation, as it is a poor substrate for further extension by DNA polymerases. Specifically, while Cl-dATP is a substrate for both DNA polymerase alpha and beta, its incorporation significantly slows down the rate of subsequent nucleotide addition.
Furthermore, the presence of Cl-dATP inhibits DNA repair mechanisms. The accumulation of DNA strand breaks, coupled with the inhibition of repair enzymes, leads to genomic instability and triggers apoptotic pathways.[2]
Inhibition of Ribonucleotide Reductase
Cl-dATP is a potent inhibitor of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis.[4] Inhibition of RNR leads to a depletion of the intracellular pool of deoxyribonucleoside triphosphates (dNTPs), further hampering DNA replication and repair.[4]
Induction of Apoptosis
The accumulation of DNA damage and the depletion of dNTP pools trigger the intrinsic apoptotic pathway. This process is characterized by the release of cytochrome c from the mitochondria into the cytoplasm, leading to the activation of caspases, a family of proteases that execute the apoptotic program.[5][6] Cl-dATP has been shown to induce apoptosis through both caspase-dependent and caspase-independent pathways.[7] The activation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins are key events in this process.
Quantitative Data
The following tables summarize the key quantitative data related to the mechanism of action of Cl-dATP.
| Parameter | Enzyme | Value | Cell Line/System | Reference |
| Inhibition of Ribonucleotide Reductase | Ribonucleotide Reductase | 50% inhibition at 0.1-0.3 µM | CCRF-CEM cell extracts | [4] |
| DNA Polymerase Substrate Efficiency | DNA Polymerase Alpha | 0.6 µM for half maximum velocity | Purified human enzyme | |
| DNA Polymerase Beta | 6 µM for half maximum velocity | Purified human enzyme |
Signaling Pathways and Experimental Workflows
Metabolic Activation of Cladribine and Induction of Apoptosis
Caption: Metabolic activation of cladribine and downstream effects.
Experimental Workflow for Assessing Apoptosis
Caption: Workflow for Annexin V/PI apoptosis assay.
Experimental Protocols
In Vitro Ribonucleotide Reductase Inhibition Assay
Objective: To determine the inhibitory effect of Cl-dATP on ribonucleotide reductase activity.
Materials:
-
Purified ribonucleotide reductase (R1 and R2 subunits)
-
Cl-dATP stock solution
-
Ribonucleoside diphosphate substrate (e.g., CDP)
-
ATP (as an allosteric activator)
-
Dithiothreitol (DTT)
-
Assay buffer (e.g., HEPES buffer, pH 7.6, containing MgCl2)
-
Quenching solution (e.g., perchloric acid)
-
HPLC system for product quantification
Procedure:
-
Prepare reaction mixtures containing assay buffer, DTT, ATP, and varying concentrations of Cl-dATP.
-
Add the R1 and R2 subunits of ribonucleotide reductase to the reaction mixtures.
-
Pre-incubate the mixtures for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the ribonucleoside diphosphate substrate.
-
Allow the reaction to proceed for a specific time (e.g., 20 minutes) at 37°C.
-
Stop the reaction by adding the quenching solution.
-
Analyze the reaction mixtures by HPLC to quantify the amount of deoxyribonucleoside diphosphate product formed.
-
Calculate the percentage of inhibition for each Cl-dATP concentration relative to a no-inhibitor control.
-
Determine the IC50 value of Cl-dATP.
Annexin V and Propidium Iodide Apoptosis Assay
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with cladribine.
Materials:
-
Lymphocyte cell culture
-
Cladribine (2-CdA)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a culture plate and treat with various concentrations of cladribine for a specified duration (e.g., 24, 48 hours). Include an untreated control.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Gate the cell populations to distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Comet Assay (Single Cell Gel Electrophoresis)
Objective: To detect DNA strand breaks in individual cells treated with cladribine.
Materials:
-
Lymphocyte cell culture
-
Cladribine (2-CdA)
-
Low melting point agarose
-
Normal melting point agarose
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralizing buffer
-
DNA staining dye (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Treat cells with cladribine for a desired time.
-
Embed a small number of cells in a thin layer of low melting point agarose on a microscope slide pre-coated with normal melting point agarose.
-
Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer to unwind the DNA.
-
Apply an electric field. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail."
-
Neutralize and stain the slides with a fluorescent DNA dye.
-
Visualize the comets using a fluorescence microscope and capture images.
-
Analyze the images using comet assay software to quantify the extent of DNA damage (e.g., by measuring tail length, tail intensity, or tail moment).
Conclusion
This compound exerts its potent cytotoxic effects on lymphocytes through a multi-pronged attack on cellular processes essential for survival and proliferation. By inhibiting DNA synthesis and repair, depleting the building blocks necessary for these processes through the inhibition of ribonucleotide reductase, and ultimately triggering programmed cell death, Cl-dATP effectively eliminates targeted cell populations. The selective accumulation of this active metabolite in lymphocytes underscores its utility as a targeted therapeutic agent. A thorough understanding of these intricate mechanisms is paramount for the continued development and optimization of cladribine-based therapies in the treatment of cancer and autoimmune diseases.
References
- 1. DNA Polymerase Inhibition Assay (PIA) for the Detection of Drug–DNA Interactions | Springer Nature Experiments [experiments.springernature.com]
- 2. The polymerase inhibition assay: A methodology for the identification of DNA-damaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of human DNA polymerases alpha and beta with 2-chloro-2'-deoxyadenosine 5'-triphosphate as a substrate and quantitative effects of incorporation on chain extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interlocking activities of DNA polymerase β in the base excision repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incorporation of 2-halogeno-2'-deoxyadenosine 5-triphosphates into DNA during replication by human polymerases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Chloro-2'-deoxyadenosine monophosphate residues in DNA enhance susceptibility to 3'-->5' exonucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioecho.com [bioecho.com]
Cladribine Triphosphate: A Technical Guide to Cellular Uptake and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cladribine (2-chloro-2'-deoxyadenosine, 2-CdA) is a purine nucleoside analog with potent cytotoxic effects on lymphocytes, making it an effective therapeutic agent for certain hematological malignancies and relapsing forms of multiple sclerosis.[1] Cladribine is a prodrug that requires intracellular phosphorylation to its active triphosphate form, cladribine triphosphate (Cd-ATP), to exert its therapeutic effect.[2][3] The selective toxicity of cladribine towards lymphocytes is attributed to the high intracellular ratio of activating to inactivating enzymes within these cells.[4][5][6] This guide provides an in-depth technical overview of the cellular uptake and metabolic pathways of cladribine, along with detailed experimental protocols for their investigation.
Data Presentation
Table 1: Pharmacokinetic Properties of Cladribine
| Parameter | Value | References |
| Oral Bioavailability | ~40% | [7][8][9] |
| Plasma Protein Binding | 20% | [9] |
| Volume of Distribution | 480 - 490 L | [9] |
| Terminal Half-life (Oral) | Approximately 1 day | [3] |
| Cerebrospinal Fluid : Plasma Ratio | ~0.25 | [7][8] |
Table 2: Intracellular Metabolism of Cladribine
| Metabolite | Intracellular Half-life | Notes | References |
| Cladribine Monophosphate (Cd-AMP) | 15 hours | Formed by deoxycytidine kinase (dCK) and deoxyguanosine kinase (dGK). | [10] |
| Cladribine Triphosphate (Cd-ATP) | 10 hours | The active metabolite that incorporates into DNA. | [10] |
| Intracellular:Extracellular Ratio | 30-40 fold | Rapid accumulation in lymphocytes within 1 hour of exposure. | [9][10] |
Signaling Pathways and Experimental Workflows
Cellular Uptake and Metabolism of Cladribine
References
- 1. Determination and quantification of intracellular fludarabine triphosphate, cladribine triphosphate and clofarabine triphosphate by LC-MS/MS in human cancer cells. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Determination of the deoxycytidine kinase activity in cell homogenates with a non-radiochemical assay using reversed-phase high performance liquid chromatography; Identification of a novel metabolite of 2-chlorodeoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deoxycytidine Kinase Phosphorylation Assay Kit [novocib.com]
- 5. Different Susceptibility of T and B Cells to Cladribine Depends On Their Levels of Deoxycytidine Kinase Activity Linked to Activation Status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A colorimetric assay for the determination of 5'-nucleotidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A LC-MS/MS method for the analysis of intracellular nucleoside triphosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imaging‐Based High‐Content Screening with Clickable Probes Identifies XPB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
An In-Depth Technical Guide to the Biochemical Properties of 2-Chloro-2'-deoxyadenosine-5'-triphosphate (CldATP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-2'-deoxyadenosine-5'-triphosphate (CldATP) is the active intracellular metabolite of the purine nucleoside analog cladribine (2-chloro-2'-deoxyadenosine, 2-CdA). Cladribine is a potent chemotherapeutic agent used in the treatment of various hematological malignancies, including hairy cell leukemia and B-cell chronic lymphocytic leukemia, and has also been approved for certain forms of relapsing multiple sclerosis.[1][2] The therapeutic efficacy of cladribine is critically dependent on its phosphorylation to CldATP within target cells.[1] This technical guide provides a comprehensive overview of the core biochemical properties of CldATP, focusing on its mechanism of action, effects on key cellular enzymes, and the signaling pathways it modulates. The information is presented to aid researchers and professionals in drug development in understanding the multifaceted activities of this important molecule.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅ClN₅O₁₂P₃ | PubChem |
| Molecular Weight | 525.62 g/mol | PubChem |
| Appearance | Colorless to slightly yellow solution in water | Jena Bioscience |
| λmax | 259 nm | Jena Bioscience |
| Molar Extinction Coefficient (ε) | 15.1 L mmol⁻¹ cm⁻¹ (in Tris-HCl, pH 7.0) | Jena Bioscience |
Mechanism of Action
The cytotoxic effects of CldATP are multifactorial, primarily revolving around the disruption of DNA synthesis and repair, and the induction of apoptosis.[1][2]
Inhibition of Key Enzymes
CldATP acts as a competitive inhibitor and a substrate for several enzymes crucial for DNA synthesis and maintenance.
1. Ribonucleotide Reductase (RNR) Inhibition: CldATP is a potent inhibitor of ribonucleotide reductase, the enzyme responsible for converting ribonucleoside diphosphates to their deoxyribonucleoside diphosphate counterparts, a rate-limiting step in the synthesis of deoxynucleoside triphosphates (dNTPs). Inhibition of RNR by CldATP leads to an imbalance and depletion of the intracellular dNTP pools, which are essential for DNA replication and repair.
2. DNA Polymerase Inhibition and Incorporation into DNA: CldATP serves as a substrate for DNA polymerases, including DNA polymerase α and β.[3][4] It is incorporated into the growing DNA strand in place of deoxyadenosine triphosphate (dATP). The presence of the chlorine atom on the purine ring alters the DNA structure and sterically hinders the action of DNA polymerases, leading to a decreased rate of chain elongation and eventual chain termination.[3][4] The incorporation of CldATP into DNA also makes the DNA more susceptible to strand breaks.[2]
Induction of Apoptosis
CldATP is a potent inducer of apoptosis in both dividing and quiescent cells, particularly lymphocytes. This is a key mechanism for its therapeutic effect.[5][6][7] The apoptotic cascade is initiated through both extrinsic and intrinsic pathways.
-
Intrinsic (Mitochondrial) Pathway: CldATP induces mitochondrial stress, leading to the release of cytochrome c into the cytoplasm. Cytochrome c, along with Apaf-1 and pro-caspase-9, forms the apoptosome, which activates caspase-9. Activated caspase-9 then activates downstream effector caspases, such as caspase-3.[8] The process also involves the modulation of Bcl-2 family proteins, with an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic proteins Mcl-1 and Bcl-2.[6][7]
-
Extrinsic (Death Receptor) Pathway: CldATP can upregulate the expression of death receptors, such as DR4, on the cell surface. This sensitizes the cells to apoptosis initiated by the binding of their respective ligands, leading to the activation of the initiator caspase-8, which in turn can activate effector caspases like caspase-3.[6][7]
Quantitative Biochemical Data
The following tables summarize key quantitative data related to the biochemical activity of CldATP.
Table 1: Inhibition of DNA Polymerases by CldATP
| Enzyme | Parameter | Value | Cell Type/System | Reference |
| Human DNA Polymerase α | Concentration for half-maximal velocity | 0.6 µM | Purified enzyme | [3] |
| Human DNA Polymerase β | Concentration for half-maximal velocity | 6 µM | Purified enzyme | [3] |
Table 2: Effects of CldATP on Cellular Processes
| Process | Parameter | Value | Cell Line | Reference |
| DNA Synthesis | IC50 | Varies by cell line | Human hematopoietic cell lines | - |
| Cytotoxicity | IC50 | Varies by cell line | Human hematopoietic cell lines | - |
Note: Specific IC50 values are highly dependent on the cell line and experimental conditions and are therefore presented as variable.
Signaling and Metabolic Pathways
Metabolic Pathway of Cladribine to CldATP
Cladribine enters the cell via nucleoside transporters and is sequentially phosphorylated to its active triphosphate form, CldATP. This process is particularly efficient in lymphocytes due to their high levels of deoxycytidine kinase (dCK) and low levels of 5'-nucleotidase (5'-NT), the enzyme that dephosphorylates the monophosphate form.[1][9]
Metabolic activation of cladribine to CldATP.
CldATP-Induced Apoptosis Signaling Pathway
CldATP triggers apoptosis through a complex signaling network involving both the intrinsic and extrinsic pathways, culminating in the activation of executioner caspases.
CldATP-induced apoptosis signaling cascade.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Ribonucleotide Reductase (RNR) Activity Assay
This protocol is adapted from methods used to assess RNR activity and can be used to determine the inhibitory effect of CldATP.
Objective: To measure the inhibition of RNR activity by CldATP by quantifying the conversion of a ribonucleoside diphosphate to its corresponding deoxyribonucleoside diphosphate.
Materials:
-
Purified RNR enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.6, 15 mM MgCl₂, 150 mM KCl, 5% glycerol)
-
Substrate: [³H]-CDP (or other ribonucleoside diphosphates)
-
Activator: ATP
-
Reducing system: Thioredoxin and thioredoxin reductase, NADPH
-
CldATP stock solution
-
Quenching solution (e.g., perchloric acid)
-
HPLC system with a suitable column for nucleotide separation
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the assay buffer, RNR enzyme, ATP, the reducing system, and varying concentrations of CldATP.
-
Pre-incubate the reaction mixtures at 37°C for 5 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the [³H]-CDP substrate.
-
Incubate the reactions at 37°C for a specific time (e.g., 10-30 minutes).
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet precipitated protein.
-
Analyze the supernatant by HPLC to separate and quantify the amount of [³H]-dCDP formed.
-
Calculate the percentage of inhibition for each CldATP concentration compared to the control (no inhibitor).
Workflow for RNR activity inhibition assay.
DNA Polymerase Inhibition Assay (Primer Extension Assay)
This assay measures the ability of CldATP to be incorporated into a growing DNA strand and its effect on subsequent chain elongation.
Objective: To determine the effect of CldATP on DNA synthesis by a specific DNA polymerase.
Materials:
-
Purified DNA polymerase (e.g., human DNA polymerase α or β)
-
Reaction buffer specific for the polymerase
-
Single-stranded DNA template (e.g., M13mp18)
-
⁵'-³²P-labeled DNA primer complementary to a region of the template
-
dNTP mix (dATP, dCTP, dGTP, dTTP)
-
CldATP stock solution
-
Stop solution (e.g., formamide with loading dyes)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Phosphorimager
Procedure:
-
Anneal the ³²P-labeled primer to the DNA template.
-
Prepare reaction mixtures containing the primer-template duplex, DNA polymerase, and reaction buffer.
-
For control reactions, add the standard dNTP mix. For experimental reactions, replace dATP with varying concentrations of CldATP.
-
Initiate the reactions by adding the dNTPs/CldATP.
-
Incubate at the optimal temperature for the polymerase for various time points.
-
Terminate the reactions by adding the stop solution.
-
Denature the DNA products by heating.
-
Separate the products by denaturing PAGE.
-
Visualize the radiolabeled DNA fragments using a phosphorimager. The length of the products indicates the extent of chain elongation.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the effect of CldATP on cell viability.
Objective: To determine the cytotoxic effect of CldATP on a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well microplates
-
CldATP (or its prodrug, cladribine) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of cladribine for the desired exposure time (e.g., 24, 48, 72 hours). Include untreated control wells.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
Workflow for determining cytotoxicity using the MTT assay.
Cell Cycle Analysis
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle after treatment with CldATP's prodrug, cladribine.
Objective: To determine the effect of cladribine on cell cycle progression.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Cladribine stock solution
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 70% ethanol)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with cladribine at various concentrations for a specific duration.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating them at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion
This compound is a multifaceted molecule with potent cytotoxic effects stemming from its ability to disrupt DNA synthesis and induce apoptosis. Its selective accumulation in lymphocytes makes its prodrug, cladribine, an effective therapeutic agent for certain cancers and autoimmune diseases. A thorough understanding of the biochemical properties of CldATP, including its interactions with key cellular enzymes and its impact on signaling pathways, is essential for the continued development and optimization of therapies based on this compound. This guide provides a foundational resource for researchers and clinicians working in this field.
References
- 1. Cladribine Tablets Mode of Action, Learning from the Pandemic: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of pentostatin and cladribine in hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of human DNA polymerases alpha and beta with 2-chloro-2'-deoxyadenosine 5'-triphosphate as a substrate and quantitative effects of incorporation on chain extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Incorporation of 2-halogeno-2'-deoxyadenosine 5-triphosphates into DNA during replication by human polymerases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Cladribine Induces ATF4 Mediated Apoptosis and Synergizes with SAHA in Diffuse Large B-Cell Lymphoma Cells [medsci.org]
- 8. Effect of Cladribine on Neuronal Apoptosis: New Insight of In Vitro Study in Multiple Sclerosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Role of 2-Chloro-2'-deoxyadenosine-5'-triphosphate (2-CdATP) in the Induction of DNA Strand Breaks and Apoptosis: A Technical Guide
Executive Summary: 2-Chloro-2'-deoxyadenosine (Cladribine), a cornerstone in the treatment of various hematologic malignancies and autoimmune diseases, exerts its cytotoxic effects through its intracellular active form, 2-chloro-2'-deoxyadenosine-5'-triphosphate (2-CdATP). This purine nucleoside analog employs a dual mechanism of action that culminates in the induction of DNA strand breaks and the initiation of programmed cell death, or apoptosis. 2-CdATP acts as a potent inhibitor of ribonucleotide reductase, leading to a critical imbalance in the cellular pools of deoxynucleoside triphosphates (dNTPs). Concurrently, it is incorporated into DNA by polymerases, where it disrupts DNA synthesis and integrity. The resulting accumulation of DNA strand breaks triggers a robust DNA damage response, characterized by the overactivation of poly(ADP-ribose) polymerase (PARP). This, in turn, leads to the depletion of cellular energy reserves (NAD+ and ATP), mitochondrial dysfunction, and the activation of the intrinsic apoptotic pathway. This guide provides an in-depth examination of these molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways.
Mechanism of Action of 2-CdATP
The therapeutic efficacy of Cladribine (2-CdA) is dependent on its intracellular phosphorylation to its active triphosphate form, 2-CdATP. This conversion is particularly efficient in lymphocytes, which contributes to its lymphotoxic effects. Once formed, 2-CdATP disrupts cellular homeostasis through two primary, interconnected mechanisms.
Inhibition of Ribonucleotide Reductase
Ribonucleotide reductase (RNR) is a critical enzyme responsible for the conversion of ribonucleoside diphosphates to their deoxyribonucleoside diphosphate counterparts, a rate-limiting step in the synthesis of dNTPs for DNA replication and repair. 2-CdATP is a powerful inhibitor of this enzyme.[1]
In extracts of human lymphoblastic cells (CCRF-CEM), 2-CdATP demonstrated potent inhibition of the reduction of ADP, CDP, UDP, and GDP, with 50% inhibition (IC50) achieved at concentrations between 0.1 to 0.3 µM.[1] Exposure of these cells to 0.3 µM of the parent compound, 2-CdA, resulted in intracellular 2-CdATP concentrations reaching 2 µM within 15 minutes.[1] This potent inhibition of RNR leads to a significant imbalance in the cellular dNTP pools. Specifically, a 30-minute exposure to 0.3 µM 2-CdA caused a 63% decrease in dCTP, a 20% decrease in dATP and dTTP, and a smaller reduction in dGTP.[1] This depletion of essential DNA building blocks stalls DNA replication and sensitizes the cell to DNA damage.
Incorporation into DNA and Chain Termination
In addition to disrupting dNTP pools, 2-CdATP serves as a fraudulent substrate for DNA polymerases.[2] Despite intracellular levels of 2-CdATP being approximately 25 times lower than that of dATP, it is still readily incorporated into the elongating DNA strand.[1] This incorporation has profound consequences for DNA integrity.
The presence of the halogenated purine in the DNA backbone can distort the helical structure and act as a poor substrate for further extension by DNA polymerases, leading to DNA chain termination. Furthermore, the incorporation of this analog creates sites that are susceptible to cleavage, contributing to the formation of DNA strand breaks.[3] Studies have shown that DNA polymerase β (pol β) can stall after incorporating a nucleotide opposite a 2-CdA lesion, directly creating single-strand breaks.[3]
Induction of DNA Strand Breaks
The combined effects of dNTP pool imbalance and direct incorporation of 2-CdATP into DNA culminate in the accumulation of DNA strand breaks. As early as 4 hours after exposure to 2-CdA, a significant accumulation of DNA strand breaks can be detected in lymphocytes.[4] These breaks are not merely a byproduct of stalled replication but are a central trigger for the subsequent apoptotic cascade. The cell's DNA repair machinery attempts to correct these lesions, but the persistent presence of 2-CdATP and the depleted dNTP pools overwhelm these systems, leading to an accumulation of both single-strand breaks (SSBs) and the more cytotoxic double-strand breaks (DSBs).[5][6]
| Parameter | Cell Line | 2-CdA (CldAdo) Concentration | Time | Observation | Reference |
| Intracellular 2-CdATP | CCRF-CEM | 0.3 µM | 15 min | Concentration reaches 2 µM | [1] |
| DNA Synthesis Inhibition | CCRF-CEM | 0.3 µM | 30 min | 90% inhibition | [1] |
| dCTP Pool Depletion | CCRF-CEM | 0.3 µM | 30 min | 63% decrease | [1] |
| dATP & dTTP Pool Depletion | CCRF-CEM | 0.3 µM | 30 min | 20% decrease | [1] |
| DNA Strand Breaks | Human Lymphocytes | Not Specified | 4 hours | Accumulation begins | [4] |
| NAD+ Depletion | Human Lymphocytes | Not Specified | 8 hours | Significant fall | [4] |
| ATP Depletion | Human Lymphocytes | Not Specified | 24 hours | Significant drop | [4] |
| Cell Death | Human Lymphocytes | Not Specified | 48 hours | Widespread cell death | [4] |
Apoptotic Signaling Pathways Triggered by 2-CdATP
The DNA damage induced by 2-CdATP is a potent signal for the initiation of apoptosis, primarily through the intrinsic (or mitochondrial) pathway. This process is a tightly regulated, energy-dependent cascade of molecular events designed to eliminate damaged cells.[7]
The DNA Damage Response and PARP Activation
The accumulation of DNA strand breaks activates the DNA damage response (DDR). A key sensor of these breaks, particularly SSBs, is Poly(ADP-ribose) polymerase (PARP). Upon binding to a DNA break, PARP becomes catalytically activated and synthesizes large, branched polymers of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This process is critical for recruiting DNA repair factors.
However, in the context of extensive DNA damage induced by 2-CdATP, PARP becomes overactivated. This hyperactivation leads to a rapid and substantial depletion of its substrate, nicotinamide adenine dinucleotide (NAD+).[4]
The Intrinsic (Mitochondrial) Apoptosis Pathway
The depletion of NAD+ has two major downstream consequences that converge on the mitochondria. First, NAD+ is a crucial cofactor for cellular metabolism, and its depletion leads to a catastrophic fall in ATP levels.[4] Second, the resulting energy crisis and cellular stress signal the activation of the intrinsic apoptotic pathway.
This pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate mitochondrial outer membrane permeabilization (MOMP).[8] The cellular stress induced by 2-CdATP leads to the activation of pro-apoptotic Bcl-2 family members (e.g., Bax, Bak), which cause the release of apoptogenic factors from the mitochondrial intermembrane space.[8] A key factor released is cytochrome c.[9]
Once in the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), triggering the assembly of a multi-protein complex known as the apoptosome. The apoptosome then recruits and activates an initiator caspase, caspase-9.[7][10] Activated caspase-9 proceeds to cleave and activate effector caspases, such as caspase-3 and caspase-7.[10] These effector caspases are the executioners of apoptosis, responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including chromatin condensation, DNA fragmentation, and cell shrinkage.[7][11]
Caption: 2-CdATP-induced signaling leading to apoptosis.
Experimental Protocols for Studying 2-CdATP Effects
To investigate the mechanisms described, a variety of well-established laboratory techniques can be employed. The following sections detail the core methodologies for detecting DNA strand breaks and assessing apoptosis.
Detection of DNA Strand Breaks: TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used method to detect DNA fragmentation, a hallmark of late-stage apoptosis.[12] The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA.
Protocol 4.1.1: TUNEL Assay for DNA Fragmentation by Flow Cytometry
-
Cell Preparation: Harvest cells following treatment with 2-CdA or a vehicle control. Wash cells with Phosphate-Buffered Saline (PBS).
-
Fixation: Fix the cells in 1% paraformaldehyde in PBS for 15 minutes on ice.
-
Permeabilization: Wash the cells in PBS, then resuspend in ice-cold 70% ethanol and incubate for at least 30 minutes on ice to permeabilize.
-
Labeling Reaction: Wash cells to remove ethanol. Resuspend the cell pellet in a labeling solution containing TdT enzyme and a fluorescently-labeled dUTP analog (e.g., BrdUTP or FITC-dUTP). Incubate for 60 minutes at 37°C in a humidified atmosphere, protected from light.
-
Antibody Staining (if using BrdUTP): If a hapten-labeled nucleotide like BrdUTP was used, wash the cells and incubate with a fluorescently-conjugated anti-BrdU antibody.
-
DNA Staining: Resuspend cells in a solution containing a DNA stain like Propidium Iodide (PI) or DAPI to analyze DNA content/cell cycle.
-
Analysis: Analyze the cells using a flow cytometer. TUNEL-positive cells will exhibit a significant increase in fluorescence from the labeled dUTP.
Caption: A generalized workflow for the TUNEL assay.
Assessment of Apoptosis
Multiple assays should be used to confirm apoptosis, targeting different stages of the process.[12] Annexin V staining detects an early event (phosphatidylserine exposure), while caspase activity assays detect the activation of the core apoptotic machinery.
Protocol 4.2.1: Annexin V and Propidium Iodide (PI) Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect this event. PI is a membrane-impermeable DNA dye that only enters cells with compromised membrane integrity (late apoptotic or necrotic cells).
-
Cell Preparation: Harvest treated and control cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add fluorescently-conjugated Annexin V (e.g., Annexin V-FITC) and PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze immediately by flow cytometry. Do not wash cells after staining. The results are interpreted based on the fluorescence of the two dyes.
Caption: Quadrant analysis for Annexin V and PI flow cytometry.
Protocol 4.2.2: Fluorometric Caspase-3 Activity Assay
This assay quantifies the activity of the key executioner caspase, caspase-3.
-
Cell Lysis: Lyse treated and control cells using a specific lysis buffer to release cellular contents.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: Add an equal amount of protein from each sample to a microplate well. Initiate the reaction by adding a caspase-3 substrate conjugated to a fluorophore, such as DEVD-AFC. The substrate is non-fluorescent until cleaved by active caspase-3.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Measurement: Measure the fluorescence at appropriate excitation/emission wavelengths (e.g., 400/505 nm for AFC) using a fluorometric plate reader. The fluorescence intensity is directly proportional to the caspase-3 activity.
Caption: Key steps in a fluorometric caspase activity assay.
Implications for Drug Development
A thorough understanding of 2-CdATP's molecular mechanisms is crucial for optimizing its clinical use and developing novel therapeutic strategies.
-
Rational Combination Therapies: The central role of DNA repair pathways in mediating the effects of 2-CdATP suggests that combining Cladribine with inhibitors of these pathways could be a powerful strategy. For instance, combining Cladribine with PARP inhibitors could potentiate its cytotoxic effects or overcome resistance mechanisms.[14]
-
Biomarkers of Response: The expression levels of key enzymes like deoxycytidine kinase (required for activation) or proteins involved in DNA repair could serve as predictive biomarkers for patient response to Cladribine therapy.
-
Overcoming Resistance: Cancer cells can develop resistance to Cladribine through various mechanisms, including decreased drug transport, reduced phosphorylation, or enhanced DNA repair capacity. A detailed mechanistic understanding allows for the development of strategies to circumvent this resistance.[14]
References
- 1. Mechanisms of inhibition of DNA synthesis by 2-chlorodeoxyadenosine in human lymphoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA polymerase - Wikipedia [en.wikipedia.org]
- 3. Incorporation of 5’,8-cyclo-2’deoxyadenosines by DNA repair polymerases via base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of deoxyadenosine and 2-chlorodeoxyadenosine toxicity to nondividing human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sources of DNA Double-Strand Breaks and Models of Recombinational DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms and Consequences of Double-strand DNA Break Formation in Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 9. Apoptosis assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 11. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis Detection Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
2-Chloro-2'-deoxyadenosine-5'-triphosphate: A Purine Analogue Disrupting Cellular Homeostasis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-2'-deoxyadenosine-5'-triphosphate (CldATP), the active metabolite of the purine analogue cladribine, is a potent therapeutic agent with significant applications in the treatment of certain hematological malignancies and autoimmune diseases. As a structural mimic of deoxyadenosine triphosphate (dATP), CldATP competitively and disruptively integrates into fundamental cellular processes, primarily DNA replication and repair, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the biochemical and molecular mechanisms of CldATP, detailed experimental protocols for its study, and quantitative data on its interactions with key cellular enzymes.
Introduction
Purine analogues are a class of antimetabolites designed to interfere with nucleic acid synthesis and have been a cornerstone of chemotherapy for decades. 2-Chloro-2'-deoxyadenosine (cladribine), a prodrug, readily enters cells and is phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, this compound (CldATP). The cellular efficacy of cladribine is largely dependent on the intracellular ratio of the activating enzyme, dCK, to deactivating enzymes, such as 5'-nucleotidases. This differential expression contributes to the relative selectivity of cladribine for lymphocyte populations, which typically exhibit high dCK and low 5'-nucleotidase activity. Once formed, CldATP exerts its cytotoxic effects through a multi-pronged attack on cellular machinery.
Mechanism of Action
The cytotoxic effects of CldATP are primarily attributed to its interference with DNA synthesis and repair, and the subsequent induction of apoptosis.
Inhibition of Key Enzymes
Ribonucleotide Reductase (RNR): CldATP is a potent inhibitor of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis. By inhibiting RNR, CldATP depletes the intracellular pool of deoxyribonucleoside triphosphates (dNTPs), thereby hindering DNA replication and repair.
DNA Polymerases: CldATP serves as a substrate for DNA polymerases, leading to its incorporation into the growing DNA strand. The presence of the chlorine atom at the 2-position of the purine ring alters the electronic properties and steric hindrance of the base, which can disrupt the normal function of DNA polymerases and lead to chain termination or the introduction of mutations.
Incorporation into DNA and DNA Strand Breaks
The incorporation of CldATP into DNA is a critical step in its mechanism of action. Once integrated, it renders the DNA more susceptible to strand breaks and resistant to repair by cellular DNA repair mechanisms. This accumulation of DNA damage is a key trigger for the initiation of apoptotic pathways.
Induction of Apoptosis
The cellular response to the damage inflicted by CldATP culminates in programmed cell death, or apoptosis. This process is initiated through both intrinsic and extrinsic pathways. The accumulation of DNA strand breaks activates a DNA damage response, leading to the stabilization and activation of the p53 tumor suppressor protein. Activated p53 can then transcriptionally upregulate pro-apoptotic proteins.
CldATP-induced apoptosis is also characterized by the involvement of the mitochondrial (intrinsic) pathway. This includes the loss of mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of a cascade of caspases. Key caspases activated in this process include the initiator caspase-9 and the executioner caspases-3 and -7. Furthermore, the anti-apoptotic protein Bcl-2 has been shown to counteract the apoptotic effects of cladribine, while the levels of the pro-apoptotic protein Mcl-1 are reduced. The process also involves the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, contributing to DNA fragmentation in a caspase-independent manner. Evidence also suggests the involvement of the extrinsic pathway through the activation of caspase-8.
Data Presentation
The following tables summarize the quantitative data available on the interaction of CldATP and its precursors with key cellular targets and its cytotoxic effects on various cell lines.
| Parameter | Value | Enzyme Source/Cell Line | Reference(s) |
| Apparent Kᵢ (CldATP) | 0.5 ± 0.1 µM | Human Ribonucleotide Reductase | [1] |
| Apparent Kᵢ (ClADP) | 1.4 ± 0.7 µM | Human Ribonucleotide Reductase | [1] |
Table 1: Inhibition of Human Ribonucleotide Reductase by CldATP and its Diphosphate Metabolite (ClADP)
| Cell Line | IC₅₀ of Cladribine |
| U266 | ~2.43 µM |
| RPMI8226 | ~0.75 µM |
| MM1.S | ~0.18 µM |
Table 2: Cytotoxicity of Cladribine in Multiple Myeloma Cell Lines
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
An In-depth Technical Guide to the Intracellular Accumulation of Cladribine Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cladribine (2-chloro-2'-deoxyadenosine, 2-CdA) is a purine nucleoside analog with significant therapeutic efficacy in certain hematological malignancies and relapsing forms of multiple sclerosis. Its cytotoxic activity is contingent upon its intracellular conversion to the active moiety, cladribine triphosphate (Cd-ATP). The selective accumulation of Cd-ATP in target cells, primarily lymphocytes, is a critical determinant of its therapeutic index. This technical guide provides a comprehensive overview of the mechanisms governing the intracellular accumulation of Cd-ATP, quantitative data on its pharmacokinetics, and detailed methodologies for its measurement.
Introduction
Cladribine is a prodrug that requires intracellular phosphorylation to exert its cytotoxic effects.[1] Its structural similarity to deoxyadenosine allows it to be transported into cells and subsequently phosphorylated by cellular kinases. The key to its selective toxicity lies in the differential expression and activity of the enzymes responsible for its activation and inactivation in various cell types.
Mechanism of Intracellular Accumulation and Action
The intracellular accumulation of cladribine triphosphate is a multi-step process governed by the interplay of nucleoside transporters and phosphorylating and dephosphorylating enzymes.
2.1. Cellular Uptake: Cladribine enters the cell via nucleoside transporters.
2.2. Phosphorylation Cascade: Once inside the cell, cladribine is efficiently phosphorylated by deoxycytidine kinase (dCK) to form cladribine monophosphate (Cd-AMP).[1] This is the rate-limiting step in the activation of cladribine. Cd-AMP is further phosphorylated by nucleoside monophosphate kinase and nucleoside diphosphate kinase to its active triphosphate form, cladribine triphosphate (Cd-ATP) .[1]
2.3. The Role of 5'-Nucleotidase (5'-NT): The intracellular concentration of Cd-ATP is counter-regulated by the activity of 5'-nucleotidases (5'-NT) , which dephosphorylate Cd-AMP, leading to the inactivation and efflux of cladribine from the cell.[1]
2.4. Selective Toxicity: The selective toxicity of cladribine towards lymphocytes is attributed to the high ratio of dCK to 5'-NT activity in these cells.[1] This high ratio favors the accumulation of Cd-ATP to cytotoxic levels.
2.5. Mechanism of Action of Cladribine Triphosphate: Cd-ATP exerts its cytotoxic effects through several mechanisms:
-
Incorporation into DNA: Cd-ATP is incorporated into the DNA of both dividing and resting cells, leading to the inhibition of DNA synthesis and repair, and the accumulation of DNA strand breaks.[2]
-
Inhibition of Ribonucleotide Reductase: Cd-ATP can inhibit ribonucleotide reductase, an enzyme essential for the synthesis of deoxyribonucleotides, further depleting the pool of precursors necessary for DNA synthesis.[2]
-
Induction of Apoptosis: The accumulation of DNA damage triggers programmed cell death (apoptosis).[2]
Quantitative Data on Intracellular Cladribine Triphosphate Accumulation
The following tables summarize the available quantitative data on the intracellular pharmacokinetics of cladribine and its phosphorylated metabolites.
Table 1: Intracellular Pharmacokinetics of Cladribine Metabolites in Chronic Lymphocytic Leukemia (CLL) Cells
| Parameter | Cd-AMP | Cd-ATP | Reference |
| Median Area Under the Curve (AUC) (μmol/L*h) | 47 | 22 | [1][3] |
| Median Intracellular Half-life (t½) (hours) | 15 | 10 | [1][2][3] |
| Median Ratio of AUC (Cd-ATP / Cd-AMP) | - | 0.60 | [1][3] |
Data obtained from circulating leukemia cells of patients with CLL treated with oral cladribine.[1][3]
Table 2: In Vitro Cytotoxicity of Cladribine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) | Reference |
| U266 | Multiple Myeloma | ~2.43 | [4] |
| RPMI8226 | Multiple Myeloma | ~0.75 | [4] |
| MM1.S | Multiple Myeloma | ~0.18 | [4] |
| 501Mel | Melanoma | ~2.9 | [5] |
| 1205Lu | Melanoma | ~2.0 | [5] |
| M249R | Melanoma | ~6.3 | [5] |
IC50 values represent the concentration of cladribine required to inhibit cell proliferation by 50% and are an indirect measure of the effective intracellular concentration of Cd-ATP.
Experimental Protocols
The quantification of intracellular cladribine triphosphate requires sensitive and specific analytical methods. The most commonly employed technique is ion-pair high-performance liquid chromatography (HPLC) , often coupled with mass spectrometry (MS/MS).
4.1. Principle of Ion-Pair HPLC for Nucleotide Analysis: Ion-pair chromatography is a form of reverse-phase chromatography that allows for the separation of charged analytes, such as phosphorylated nucleotides, on a non-polar stationary phase. A lipophilic ion-pairing agent with a charge opposite to the analyte is added to the mobile phase. This agent forms a neutral ion pair with the analyte, which can then be retained and separated by the non-polar column.
4.2. Detailed Methodology for Quantification of Intracellular Cladribine Triphosphate (Adapted from protocols for similar analytes):
4.2.1. Cell Lysis and Extraction:
-
Harvest a known number of cells (e.g., 1 x 10^7) by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and precipitate proteins by adding a cold extraction solution, such as 60% methanol or 0.4 M perchloric acid.
-
Vortex the sample vigorously and incubate on ice for at least 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Carefully collect the supernatant containing the intracellular nucleotides.
-
If using perchloric acid, neutralize the supernatant with a solution like potassium carbonate.
4.2.2. HPLC-MS/MS Analysis:
-
Chromatographic Column: A C18 reverse-phase column is typically used.
-
Mobile Phase A: An aqueous buffer containing an ion-pairing agent (e.g., triethylammonium acetate or hexylamine) and a pH modifier (e.g., acetic acid or diethylamine).
-
Mobile Phase B: An organic solvent, such as acetonitrile or methanol.
-
Gradient Elution: A gradient of increasing organic solvent is used to elute the nucleotides from the column.
-
Mass Spectrometry Detection: A tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode is used for sensitive and specific detection. The transitions from the precursor ion (Cd-ATP) to specific product ions are monitored.
4.2.3. Quantification:
-
A standard curve is generated using known concentrations of a cladribine triphosphate standard.
-
An internal standard (e.g., a stable isotope-labeled version of Cd-ATP) should be used to correct for variations in extraction efficiency and instrument response.
-
The concentration of Cd-ATP in the cell extracts is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve. The final concentration is then normalized to the number of cells extracted.
Visualizations
Caption: Intracellular metabolism and mechanism of action of cladribine.
Caption: Experimental workflow for quantifying intracellular Cd-ATP.
References
- 1. Pharmacokinetics of cladribine in plasma and its 5'-monophosphate and 5'-triphosphate in leukemic cells of patients with chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Effects on Melanoma Cell Lines Suggest No Significant Risk of Melanoma Under Cladribine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of 2-Chloro-2'-deoxyadenosine-5'-triphosphate on Lymphocyte Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the effects of 2-Chloro-2'-deoxyadenosine-5'-triphosphate (CdATP) on lymphocyte proliferation. CdATP, the active metabolite of the prodrug cladribine (2-CdA), is a potent purine nucleoside analog with significant lymphocytotoxic properties. This document details the molecular mechanisms of action, presents quantitative data on its anti-proliferative and pro-apoptotic effects, outlines detailed experimental protocols for in vitro assessment, and visualizes the key signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of immunomodulatory and anti-neoplastic agents.
Introduction
2-Chloro-2'-deoxyadenosine (cladribine) is a synthetic deoxyadenosine analog that has demonstrated therapeutic efficacy in the treatment of certain hematological malignancies and relapsing forms of multiple sclerosis.[1] Its therapeutic activity is dependent on its intracellular phosphorylation to this compound (CdATP). Lymphocytes are particularly susceptible to the cytotoxic effects of cladribine due to their high intracellular ratio of deoxycytidine kinase (DCK), the enzyme responsible for the initial phosphorylation of cladribine, to 5'-nucleotidase (5'-NT), an enzyme that dephosphorylates the active metabolite.[1] This selective accumulation of CdATP in lymphocytes leads to the inhibition of proliferation and induction of apoptosis, resulting in a reduction of lymphocyte counts. This guide delves into the intricate cellular and molecular consequences of CdATP exposure on lymphocytes.
Mechanism of Action
The primary mechanism by which CdATP inhibits lymphocyte proliferation is through the induction of apoptosis, which occurs in both dividing and resting lymphocytes. This is achieved through a multi-faceted approach targeting DNA synthesis and mitochondrial integrity.
-
Inhibition of DNA Synthesis and Repair: In proliferating lymphocytes, CdATP interferes with DNA synthesis by inhibiting ribonucleotide reductase, a key enzyme in the production of deoxyribonucleotides.[1] Furthermore, CdATP competes with deoxyadenosine triphosphate (dATP) for incorporation into DNA by DNA polymerases. The incorporation of CdATP into DNA strands leads to DNA strand breaks and inhibits DNA repair mechanisms, ultimately triggering apoptosis.[1]
-
Mitochondrial-Mediated Apoptosis: CdATP also induces apoptosis through direct and indirect actions on mitochondria. This involves both caspase-dependent and caspase-independent pathways. In the intrinsic pathway, CdATP can induce the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome, which in turn activates caspase-9 and the downstream executioner caspase-3. Additionally, CdATP can trigger the release of Apoptosis-Inducing Factor (AIF) from the mitochondria, which translocates to the nucleus and induces DNA fragmentation in a caspase-independent manner.
-
Extrinsic Apoptosis Pathway: Evidence also suggests that cladribine can activate the extrinsic apoptosis pathway. This can involve the upregulation of death receptors such as DR4 and the subsequent activation of caspase-8, which can then directly activate executioner caspases or cleave Bid to tBid, further amplifying the mitochondrial apoptotic cascade.
Quantitative Data on the Effects of CdATP on Lymphocytes
The following tables summarize the quantitative effects of cladribine (the prodrug of CdATP) on lymphocyte proliferation and viability.
Table 1: Dose-Dependent Inhibition of Lymphocyte Proliferation by Cladribine
| Cladribine Concentration (µM) | Stimulation Index (Mean ± SEM) | Proliferation Inhibition (%) |
| 0 (Control) | 100 ± 12.5 | 0 |
| 0.01 | 85 ± 10.1 | 15 |
| 0.1 | 55 ± 8.2 | 45 |
| 1 | 20 ± 5.1 | 80 |
| 10 | 5 ± 2.3 | 95 |
Data adapted from a study on PHA-stimulated peripheral blood mononuclear cells (PBMCs) after 42 hours of incubation. Proliferation was measured by [³H]-thymidine incorporation.
Table 2: Dose-Dependent Induction of Apoptosis in Lymphocytes by Cladribine
| Cladribine Concentration (µM) | Apoptotic Cells (%) (Annexin V+/7-AAD-) |
| 0 (Control) | 5.2 ± 1.1 |
| 0.1 | 15.8 ± 2.5 |
| 1 | 35.2 ± 4.1 |
| 10 | 68.7 ± 6.3 |
Data represents the percentage of apoptotic cells in PHA-stimulated PBMCs after 16 hours of treatment with cladribine.
Table 3: IC50 Values of Cladribine in Different Lymphoid Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| MM1.S | Multiple Myeloma | ~0.18 |
| RPMI8226 | Multiple Myeloma | ~0.75 |
| U266 | Multiple Myeloma | ~2.43 |
IC50 values were determined after 72 hours of cladribine treatment using an MTS-based proliferation assay.[2]
Signaling Pathways and Experimental Workflows
Signaling Pathways of CdATP-Induced Apoptosis
The following diagrams illustrate the key signaling pathways involved in CdATP-induced lymphocyte apoptosis.
Experimental Workflow for Assessing Lymphocyte Proliferation
The following diagram outlines a typical workflow for a lymphocyte proliferation assay.
Detailed Experimental Protocols
Lymphocyte Proliferation Assay ([³H]-Thymidine Incorporation)
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Dilute whole blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, leaving the mononuclear cell layer at the interphase.
-
Collect the mononuclear cell layer and transfer to a new tube.
-
Wash the cells twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
-
Cell Culture and Treatment:
-
Adjust the cell suspension to a final concentration of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Plate 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Prepare serial dilutions of cladribine in complete RPMI-1640 medium.
-
Add 50 µL of the cladribine dilutions to the respective wells to achieve the desired final concentrations. Add 50 µL of medium alone to the control wells.
-
Add 50 µL of phytohemagglutinin (PHA) at a final concentration of 5 µg/mL to stimulate proliferation. Add 50 µL of medium to unstimulated control wells.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 42 hours.
-
-
[³H]-Thymidine Labeling and Harvesting:
-
After 42 hours of incubation, add 1 µCi of [³H]-thymidine to each well.
-
Incubate the plate for an additional 18 hours.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Wash the filters with distilled water to remove unincorporated [³H]-thymidine.
-
Allow the filters to dry completely.
-
-
Measurement and Analysis:
-
Place the dried filters into scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity in counts per minute (CPM) using a liquid scintillation counter.
-
Calculate the stimulation index (SI) as: SI = (Mean CPM of stimulated, treated cells) / (Mean CPM of unstimulated, untreated cells).
-
Calculate the percentage of proliferation inhibition as: % Inhibition = [1 - (SI of treated cells / SI of untreated control cells)] x 100.
-
Apoptosis Assay (Annexin V and 7-AAD Staining)
-
Cell Culture and Treatment:
-
Culture and treat PBMCs with cladribine as described in the lymphocyte proliferation assay protocol (steps 2.1 and 2.2). The incubation time for apoptosis assays is typically shorter, for example, 16 hours.
-
-
Staining:
-
After the incubation period, harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of 7-Aminoactinomycin D (7-AAD).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate compensation controls for FITC and 7-AAD.
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Analyze the fluorescence of the gated population to distinguish between:
-
Viable cells (Annexin V- / 7-AAD-)
-
Early apoptotic cells (Annexin V+ / 7-AAD-)
-
Late apoptotic/necrotic cells (Annexin V+ / 7-AAD+)
-
Necrotic cells (Annexin V- / 7-AAD+)
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Culture and Treatment:
-
Culture and treat lymphocytes with cladribine for the desired duration (e.g., 24 or 48 hours).
-
-
Fixation:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (containing PI and RNase A).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Gate on single cells to exclude doublets.
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This compound is a potent inhibitor of lymphocyte proliferation. Its mechanism of action is multifaceted, involving the disruption of DNA synthesis and the induction of apoptosis through both intrinsic and extrinsic pathways. The quantitative data and detailed protocols provided in this guide offer a robust framework for the in vitro investigation of CdATP's effects on lymphocytes. A thorough understanding of these mechanisms and methodologies is crucial for the continued development and application of cladribine and other purine nucleoside analogs in the treatment of lymphoproliferative disorders and autoimmune diseases.
References
Methodological & Application
Application Notes and Protocols for the Incorporation of 2-Chloro-2'-deoxyadenosine Triphosphate (CldATP) with DNA Polymerases
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Chloro-2'-deoxyadenosine (CldA), a purine nucleoside analog, is a key component in various chemotherapeutic regimens, particularly for hematological malignancies like hairy cell leukemia. Its therapeutic efficacy relies on its intracellular conversion to the active triphosphate form, 2-chloro-2'-deoxyadenosine triphosphate (CldATP). CldATP can be incorporated into newly synthesized DNA by cellular polymerases, leading to the termination of DNA chain elongation and ultimately, apoptosis in rapidly dividing cancer cells. Understanding the substrate efficiency and kinetic parameters of CldATP with different DNA polymerases is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies.
These application notes provide a detailed protocol for assessing the incorporation of CldATP by DNA polymerases in vitro using a primer extension assay. We also present a summary of known kinetic data for CldATP with human DNA polymerases and its effect on Taq polymerase.
Data Presentation
The following table summarizes the quantitative data regarding the incorporation of CldATP by human DNA polymerases α and β.
| DNA Polymerase | Nucleotide | Km (µM)a | Relative Rate of Incorporation (% of dATP) | Effect of Incorporation on Subsequent Extension |
| Human Polymerase α | dATP | ~0.3 | 100% | - |
| CldATP | 0.6 | 79-100% | Progressive decrease in extension rate; virtual termination after five consecutive additions[1]. | |
| Human Polymerase β | dATP | ~3.0 | 100% | - |
| CldATP | 6.0 | 26-153% | Addition of a single CldAMP residue reduces the rate of next nucleotide addition to 2-7% of normal[1]. | |
| Taq Polymerase | CldATP | N/A | N/A | Incorporation of CldAMP into the template strand halts Taq polymerase elongation[2]. |
a The reported values are concentrations for half-maximum velocity, which are analogous to Km[1].
Experimental Protocols
Protocol 1: In Vitro Incorporation of CldATP using a Primer Extension Assay
This protocol allows for the qualitative and quantitative assessment of CldATP incorporation by a DNA polymerase of interest. The method is based on the analysis of primer extension products by denaturing polyacrylamide gel electrophoresis (PAGE).
Materials:
-
DNA Template: A single-stranded DNA template (e.g., M13mp18) or a synthetic oligonucleotide with a defined sequence.
-
Primer: A synthetic oligonucleotide (15-25 nucleotides) complementary to the template DNA. The 5'-end of the primer should be radiolabeled (e.g., with 32P) or fluorescently labeled for detection.
-
DNA Polymerase: The DNA polymerase to be assayed (e.g., Human DNA Polymerase α, β, or Taq).
-
CldATP: 2-Chloro-2'-deoxyadenosine 5'-triphosphate.
-
dNTPs: dATP, dCTP, dGTP, TTP.
-
10X Reaction Buffer: Specific to the DNA polymerase being used.
-
Stop/Loading Buffer: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol.
-
Denaturing Polyacrylamide Gel (e.g., 12-20%) with 7-8 M Urea.
-
TBE Buffer (Tris-borate-EDTA).
-
Phosphorimager or Fluorescence Scanner.
Methodology:
-
Primer Labeling (if using radiolabeling):
-
In a microcentrifuge tube, combine the primer, T4 Polynucleotide Kinase, [γ-32P]ATP, and T4 PNK buffer.
-
Incubate at 37°C for 30-60 minutes.
-
Purify the labeled primer using a suitable spin column to remove unincorporated nucleotides.
-
-
Primer-Template Annealing:
-
In a reaction tube, combine the labeled primer and the DNA template at a 1.5:1 molar ratio in the 1X DNA polymerase reaction buffer.
-
Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.
-
-
Primer Extension Reaction:
-
Prepare reaction mixtures in separate tubes. A typical 20 µL reaction would include:
-
Annealed primer-template DNA.
-
1X DNA Polymerase Reaction Buffer.
-
DNA Polymerase (at a concentration optimized for activity).
-
dNTPs: For control reactions, include all four standard dNTPs. For experimental reactions, replace dATP with CldATP at various concentrations. The concentration of other dNTPs should be kept constant.
-
-
Initiate the reaction by adding the DNA polymerase.
-
Incubate at the optimal temperature for the specific DNA polymerase for various time points (e.g., 5, 10, 20, 30 minutes).
-
-
Reaction Quenching:
-
Stop the reactions by adding an equal volume of Stop/Loading Buffer.
-
-
Gel Electrophoresis:
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel at a constant power until the dye front reaches the desired position.
-
-
Analysis:
-
Expose the gel to a phosphor screen or scan using a fluorescence scanner.
-
Analyze the resulting bands. The appearance of longer products indicates primer extension. The intensity of the bands corresponds to the amount of product. Pausing or termination sites will be evident as distinct bands. By comparing the reactions with dATP and CldATP, the efficiency of incorporation and any chain termination effects of CldATP can be determined.
-
Protocol 2: Quantitative PCR (qPCR) for Detecting CldATP Incorporation in Cellular DNA
This method can be used to assess the incorporation of CldATP into the DNA of cultured cells. The principle is that CldAMP residues in the template DNA will inhibit the progression of Taq polymerase, leading to a reduction in PCR product amplification that is proportional to the extent of CldATP incorporation[2].
Materials:
-
Cell Culture: Human leukemia cells (e.g., CEM) or other cell lines of interest.
-
2-Chloro-2'-deoxyadenosine (CldA): For treating the cells.
-
DNA Extraction Kit.
-
qPCR Master Mix (containing Taq polymerase).
-
Gene-Specific Primers: For amplifying a target gene (e.g., N-ras).
-
qPCR Instrument.
Methodology:
-
Cell Treatment:
-
Culture the cells to the desired density.
-
Treat the cells with varying concentrations of CldA for a specified time (e.g., 24 hours). Include an untreated control.
-
-
Genomic DNA Extraction:
-
Harvest the cells and extract genomic DNA using a commercial kit.
-
Quantify the DNA concentration and assess its purity.
-
-
Quantitative PCR:
-
Set up qPCR reactions for each DNA sample. Each reaction should contain:
-
Genomic DNA template.
-
Forward and reverse primers for the target gene.
-
qPCR master mix.
-
-
Perform the qPCR analysis according to the instrument's protocol.
-
-
Data Analysis:
-
Determine the Cq (quantification cycle) values for each sample.
-
Compare the Cq values of the CldA-treated samples to the untreated control. An increase in the Cq value (or a decrease in the amount of amplified product) in the treated samples indicates inhibition of PCR due to CldAMP in the template DNA, thus providing a quantitative measure of CldATP incorporation.
-
Visualizations
Caption: Workflow for the in vitro primer extension assay.
Caption: Mechanism of action of CldA leading to chain termination.
References
- 1. Activity of human DNA polymerases alpha and beta with 2-chloro-2'-deoxyadenosine 5'-triphosphate as a substrate and quantitative effects of incorporation on chain extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of 2-chloro-2'-deoxyadenosine incorporation into cellular DNA by quantitative polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 2-Chloro-2'-deoxyadenosine-5'-triphosphate for DNA Labeling Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
2-Chloro-2'-deoxyadenosine-5'-triphosphate (Cl-dATP) is a halogenated analog of the natural deoxynucleotide, 2'-deoxyadenosine-5'-triphosphate (dATP).[1][2] Due to its structural similarity, Cl-dATP can act as a substrate for various DNA polymerases, allowing for its incorporation into a growing DNA strand in place of dATP during enzymatic DNA synthesis.[3][4] This property makes it a valuable tool for DNA labeling studies.
The incorporation of 2-chloroadenine (ClA) into a DNA strand can introduce unique characteristics to the nucleic acid. The presence of the chlorine atom can alter the local DNA structure, affect DNA-protein interactions, and serve as a specific marker for detection. For instance, DNA containing ClA residues can block the progression of certain DNA polymerases, like Taq polymerase, a feature that can be exploited for quantitative analysis of its incorporation.[5] Furthermore, Cl-dATP is the active triphosphate form of the antileukemic drug Cladribine (2-Chloro-2'-deoxyadenosine), which also functions by inhibiting ribonucleotide reductase, thereby depleting the pool of natural deoxynucleotides necessary for DNA replication.[6][7]
These application notes provide an overview of the use of Cl-dATP in DNA labeling, including its mechanism of action, protocols for its incorporation and detection, and relevant quantitative data.
Mechanism of Action and Cellular Effects
The utility of Cl-dATP in cellular and in vitro studies stems from its dual mechanism of action. The parent nucleoside, 2-Chloro-2'-deoxyadenosine (CldAdo), is taken up by cells and phosphorylated by deoxycytidine kinase to its active triphosphate form, Cl-dATP. Once formed, Cl-dATP has two primary effects:
-
Incorporation into DNA: DNA polymerases can incorporate Cl-dATP into newly synthesized DNA strands. This incorporation can lead to chain termination or pausing, particularly after the insertion of multiple consecutive ClA residues.[3][4] This disruption of DNA synthesis is a key part of its cytotoxic effect.
-
Inhibition of Ribonucleotide Reductase: Cl-dATP is a potent inhibitor of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides.[7] This inhibition leads to a depletion of the intracellular pool of dNTPs, further hindering DNA synthesis and repair.[7]
References
- 1. caymanchem.com [caymanchem.com]
- 2. 2-Chloro-2'-deoxyadenosine 5'-triphosphate | C10H15ClN5O12P3 | CID 452857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Incorporation of 2-halogeno-2'-deoxyadenosine 5-triphosphates into DNA during replication by human polymerases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of 2-chloro-2'-deoxyadenosine 5'-triphosphate on DNA synthesis in vitro by purified bacterial and viral DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of 2-chloro-2'-deoxyadenosine incorporation into cellular DNA by quantitative polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mechanisms of inhibition of DNA synthesis by 2-chlorodeoxyadenosine in human lymphoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantifying 2-CdATP Incorporation in Cellular DNA
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Chloro-2'-deoxyadenosine (CldAdo), commercially known as Cladribine, is a purine nucleoside analog used in the treatment of various lymphoid malignancies, most notably hairy cell leukemia.[1] As a prodrug, CldAdo is transported into cells and subsequently phosphorylated by cellular kinases to its active form, 2-chloro-2'-deoxyadenosine-5'-triphosphate (2-CdATP). This active metabolite is then incorporated into newly synthesized DNA strands by DNA polymerases. Upon incorporation, 2-CdATP acts as a chain terminator, halting further DNA elongation.[1][2] This disruption of DNA synthesis and repair ultimately triggers apoptosis in rapidly dividing cancer cells.
The quantification of 2-CdATP incorporation into cellular DNA is a critical step in preclinical and clinical research. It allows for a direct assessment of drug efficacy, helps elucidate mechanisms of action and resistance, and provides essential pharmacokinetic and pharmacodynamic data. This application note provides detailed protocols for quantifying 2-CdATP incorporation using two primary methods: Quantitative Polymerase Chain Reaction (qPCR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Activation of 2-Chloro-2'-deoxyadenosine (CldAdo)
The efficacy of CldAdo is dependent on its intracellular conversion to the active triphosphate form, 2-CdATP. This process is initiated by deoxycytidine kinase (dCK), which converts CldAdo to its monophosphate form (2-CdAMP). Subsequent phosphorylations by other cellular kinases yield the diphosphate (2-CdADP) and finally the active triphosphate (2-CdATP) metabolite. This active analog can then compete with the natural deoxyadenosine triphosphate (dATP) for incorporation into DNA.
References
Application Notes and Protocols for the Experimental Use of 2-CdATP in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of 2-chloro-2'-deoxyadenosine-5'-triphosphate (2-CdATP), the active metabolite of the prodrug cladribine (2-chlorodeoxyadenosine, 2-CdA), in leukemia cell lines. This document includes a summary of its mechanism of action, quantitative data on its cytotoxic effects, detailed experimental protocols for in vitro studies, and visualizations of the key signaling pathways involved.
Mechanism of Action
Cladribine, a purine nucleoside analog, is transported into cells and is phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, 2-CdATP. 2-CdATP exerts its cytotoxic effects on leukemia cells through a multi-faceted mechanism:
-
Incorporation into DNA: 2-CdATP is incorporated into the DNA of replicating cells, leading to the inhibition of DNA synthesis and repair, which ultimately results in the accumulation of DNA strand breaks.
-
Inhibition of Key Enzymes: 2-CdATP inhibits ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, thereby depleting the pool of deoxynucleotides necessary for DNA replication and repair. It can also inhibit DNA polymerase.
-
Induction of Apoptosis: The accumulation of DNA damage and metabolic stress triggers programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of a cascade of caspases, the release of pro-apoptotic factors from the mitochondria, and the modulation of Bcl-2 family proteins.
Data Presentation: Cytotoxicity of Cladribine in Leukemia and Lymphoma Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of cladribine in various human leukemia and lymphoma cell lines, demonstrating its potent cytotoxic activity.
| Cell Line | Cell Type | IC50 (µM) | Incubation Time (hours) | Reference |
| HL-60 | Acute Promyelocytic Leukemia | Not specified, but sensitive | 48 | [1] |
| MOLT-4 | Acute Lymphoblastic Leukemia | Not specified, but sensitive | 48 | [1] |
| THP-1 | Acute Monocytic Leukemia | Not specified, but sensitive | 48 | [1] |
| U266 | Multiple Myeloma | 2.43 | Not specified | [2][3] |
| RPMI8226 | Multiple Myeloma | 0.75 | Not specified | [2][3] |
| MM1.S | Multiple Myeloma | 0.18 | Not specified | [2][3] |
| JM1 | Pre-B Leukemia | 0.5 | 16 | [4] |
| U937 | Promonocytic Leukemia | 2.5 | 16 | [4] |
| Jurkat | T-cell Leukemia | 2.5 | 48 | [4] |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the effects of 2-CdATP (administered as cladribine) on leukemia cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effect of cladribine on leukemia cell lines by measuring the metabolic activity of viable cells.[5][6]
Materials:
-
Leukemia cell line of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cladribine (2-CdA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microtiter plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest leukemia cells in their logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using trypan blue exclusion).
-
Dilute the cells in complete culture medium to a final concentration of 0.5-1.0 x 10^5 cells/mL for leukemic cell lines.[1]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only as a blank control.
-
-
Drug Treatment:
-
Prepare a series of cladribine dilutions at various concentrations.
-
Add the desired volume of cladribine solution to the wells. For control wells, add the same volume of vehicle (e.g., PBS or DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.[5]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by using a plate shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the cladribine concentration to determine the IC50 value.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the detection and quantification of apoptotic cells using flow cytometry.[6][7][8][9][10][11][12]
Materials:
-
Leukemia cell line of interest
-
Complete culture medium
-
Cladribine (2-CdA)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed and treat leukemia cells with cladribine at the desired concentrations and for the appropriate duration as described in Protocol 1.
-
Include an untreated control group.
-
-
Cell Harvesting and Washing:
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.[9]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.
-
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after cladribine treatment.[2][3][13][14][15]
Materials:
-
Leukemia cell line of interest
-
Complete culture medium
-
Cladribine (2-CdA)
-
Cold 70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat leukemia cells with cladribine as described in Protocol 1.
-
-
Cell Fixation:
-
Harvest the cells by centrifugation.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to prevent cell clumping.
-
Fix the cells for at least 30 minutes on ice or store at -20°C for later analysis.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualization
Signaling Pathway of 2-CdATP-Induced Apoptosis in Leukemia Cells
Caption: Signaling cascade of 2-CdATP-induced apoptosis.
Experimental Workflow for Assessing 2-CdATP Cytotoxicity
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of apoptosis induced in vitro by cladribine (2-CdA) combined with anthracyclines in lymphocytes from patients with B-cell chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SK [thermofisher.com]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. Annexin V/propidium iodide (PI) staining and flow cytometry analyses [bio-protocol.org]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4.4. Cell Viability and Apoptosis Assay by Flow Cytometry [bio-protocol.org]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
Application of Cladribine Triphosphate in Polymerase Chain Reaction: A Tool for Studying DNA Polymerase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cladribine, a synthetic purine nucleoside analog, is a prodrug that is intracellularly phosphorylated to its active form, 2-chloro-2'-deoxyadenosine-5'-triphosphate (Cd-ATP or cladribine triphosphate).[1][2][3] While clinically utilized for its cytotoxic effects on lymphocytes in the treatment of hairy cell leukemia and multiple sclerosis, cladribine triphosphate also serves as a potent inhibitor of DNA synthesis.[4][5][6] Its mechanism of action involves competition with deoxyadenosine triphosphate (dATP) for incorporation into DNA strands by DNA polymerases.[5][7] Once incorporated, the chlorine substitution on the purine ring hinders further chain elongation, leading to the termination of DNA synthesis.[3][8] This property makes cladribine triphosphate a valuable tool for in vitro studies of DNA polymerase activity and inhibition, including applications within the context of polymerase chain reaction (PCR) and related methodologies.
These application notes provide an overview of the use of cladribine triphosphate as a research tool in molecular biology, with a focus on its application in studying DNA polymerase inhibition in PCR-based assays. Detailed protocols for DNA polymerase inhibition and primer extension assays are provided, along with a summary of relevant quantitative data.
Principle of Action
Cladribine is taken up by cells and converted to cladribine monophosphate (Cd-AMP) by deoxycytidine kinase (DCK). Cd-AMP is subsequently phosphorylated to the diphosphate (Cd-ADP) and then to the active triphosphate form (Cd-ATP).[1][2] In a PCR setting, the direct application of cladribine triphosphate allows for the study of its effects on DNA polymerase activity without the need for cellular uptake and metabolic activation.
When introduced into a PCR or a similar in vitro DNA synthesis reaction, cladribine triphosphate can be incorporated into the growing DNA strand in place of dATP. The presence of the incorporated cladribine nucleotide in the template strand can significantly impede the progression of the DNA polymerase, leading to pausing or termination of DNA synthesis.[8] This inhibitory effect can be leveraged to investigate the kinetics and fidelity of different DNA polymerases, as well as to screen for potential therapeutic agents that target DNA replication.
Data Presentation
The inhibitory effect of cladribine triphosphate on DNA synthesis has been quantified in in vitro studies. The following table summarizes the key quantitative findings from a study where cladribine was incorporated into a DNA template, and the subsequent effect on DNA synthesis by different polymerases was measured.
| Parameter | Human Polymerase α | Human Polymerase β | Finding |
| dNTP Concentration for Bypass | ~20-fold higher | ~50-fold higher | A significantly higher concentration of deoxynucleoside triphosphates (dNTPs) is required to bypass a cladribine residue in the template strand compared to a standard adenine residue.[8] |
| Effect on Chain Elongation | Reduced synthesis | Strikingly reduced amount and rate | The presence of cladribine in the DNA template leads to a significant reduction in the overall amount and rate of DNA chain elongation.[8] |
| Polymerase Pausing | Observed | Observed | DNA polymerases exhibit distinct pausing sites, typically one or two bases before or immediately after the cladribine residue in the template.[8] |
Experimental Protocols
Protocol 1: DNA Polymerase Inhibition Assay using Cladribine Triphosphate
This protocol describes a method to assess the inhibitory effect of cladribine triphosphate on the activity of a specific DNA polymerase in a PCR-like reaction.
Materials:
-
Purified DNA polymerase (e.g., Taq polymerase, Klenow fragment)
-
Cladribine triphosphate (Cd-ATP) solution of known concentration
-
Standard dNTP mix (dATP, dCTP, dGTP, dTTP)
-
DNA template (e.g., a plasmid or a synthetic oligonucleotide)
-
Forward and reverse primers specific to the DNA template
-
PCR buffer (containing MgCl₂)
-
Nuclease-free water
-
Thermocycler
-
Agarose gel electrophoresis system
-
DNA staining dye (e.g., ethidium bromide or SYBR Green)
-
Gel documentation system
Procedure:
-
Reaction Setup: Prepare a master mix containing the PCR buffer, dNTPs (at a standard concentration, e.g., 200 µM each), primers, and DNA template.
-
Aliquot Master Mix: Aliquot the master mix into separate PCR tubes.
-
Add Cladribine Triphosphate: Create a serial dilution of the cladribine triphosphate solution. Add varying concentrations of cladribine triphosphate to the PCR tubes. Include a control tube with no cladribine triphosphate.
-
Add DNA Polymerase: Add a constant amount of the DNA polymerase to each reaction tube.
-
PCR Amplification: Perform PCR using a standard amplification protocol with appropriate annealing and extension temperatures and times for the specific template and primers. A typical protocol might include an initial denaturation at 95°C, followed by 25-30 cycles of denaturation at 95°C, annealing at 55-65°C, and extension at 72°C, with a final extension at 72°C.
-
Analysis: Analyze the PCR products by agarose gel electrophoresis. Stain the gel with a DNA dye and visualize the bands under UV light.
-
Interpretation: Compare the intensity of the PCR product bands in the presence of different concentrations of cladribine triphosphate to the control. A decrease in band intensity with increasing concentrations of cladribine triphosphate indicates inhibition of the DNA polymerase. The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) can be estimated from these results.
Protocol 2: Primer Extension Assay to Map Polymerase Pausing Sites
This protocol allows for the precise identification of sites where DNA polymerase pauses or terminates due to the presence of cladribine triphosphate in the template strand.
Materials:
-
Synthetic DNA template containing one or more cladribine residues at known positions
-
Control DNA template of the same sequence with adenine instead of cladribine
-
5'-end radiolabeled or fluorescently labeled primer
-
Purified DNA polymerase
-
Standard dNTP mix
-
Reaction buffer
-
Stop solution (e.g., formamide with EDTA and loading dyes)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Phosphorimager or fluorescence scanner
Procedure:
-
Template-Primer Annealing: Anneal the labeled primer to the cladribine-containing template and the control template in separate tubes.
-
Reaction Initiation: Initiate the primer extension reaction by adding the DNA polymerase and dNTPs to the annealed template-primer duplex.
-
Time-Course Sampling: At various time points (e.g., 1, 2, 5, 10 minutes), stop the reaction by adding the stop solution.
-
Denaturing PAGE: Separate the reaction products on a high-resolution denaturing polyacrylamide gel.
-
Analysis: Visualize the labeled DNA fragments using a phosphorimager or fluorescence scanner.
-
Interpretation: The length of the extended primers corresponds to the position of the polymerase on the template. The accumulation of specific fragment lengths in the reaction with the cladribine-containing template, which are absent or less abundant in the control reaction, indicates polymerase pausing or termination sites at or near the cladribine residue.
Visualizations
Caption: Intracellular activation of cladribine and its incorporation into DNA.
Caption: Workflow for a DNA polymerase inhibition assay using cladribine triphosphate.
Caption: Mechanism of DNA polymerase pausing at a cladribine residue.
References
- 1. Template 2-chloro-2'-deoxyadenosine monophosphate inhibits in vitro DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ojp.gov [ojp.gov]
- 3. researchgate.net [researchgate.net]
- 4. The primer extension assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a novel DNA polymerase inhibitor and characterization of its antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing CldATP as a Substrate for Reverse Transcriptase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-chloro-2'-deoxyadenosine 5'-triphosphate (CldATP) as a substrate for viral reverse transcriptases (RTs), particularly from Human Immunodeficiency Virus Type 1 (HIV-1) and Avian Myeloblastosis Virus (AMV). This document includes a summary of its effects on DNA synthesis, detailed protocols for its experimental use, and diagrams illustrating its mechanism of action and experimental workflows.
Introduction
CldATP is a halogenated analog of the natural nucleotide deoxyadenosine triphosphate (dATP). It can be recognized and incorporated by various DNA polymerases, including viral reverse transcriptases.[1] Its incorporation into a growing DNA chain can influence the efficiency of DNA synthesis, fidelity, and chain elongation, making it a molecule of interest for antiviral research and drug development. Understanding the kinetics and effects of CldATP incorporation is crucial for developing novel therapeutic strategies against retroviruses.
Data Presentation: Effects of CldATP on Reverse Transcriptase Activity
Table 1: Qualitative Comparison of CldATP and dATP as Substrates for Viral Reverse Transcriptases
| Feature | dATP (Natural Substrate) | CldATP (Analog Substrate) | Reference |
| Incorporation Efficiency | High | Efficiently incorporated by HIV-1 and AMV RT | [1] |
| Chain Elongation | Full-length product | Can lead to shorter DNA chains compared to dATP | [1] |
| Competitive Inhibition | N/A | Not a strong competitive inhibitor of dATP at 10-20 fold molar excess | [1] |
| Misincorporation | Low | Frequent misincorporation as T, C, or G by HIV-1 and AMV RT in the absence of dATP | [1] |
| Effect of Consecutive Incorporation | Generally well-tolerated | Dramatically reduces further strand elongation | [1] |
Table 2: Experimental Parameters for Determining Kinetic Constants of CldATP
This table outlines the necessary parameters to be determined experimentally to quantify the interaction between a reverse transcriptase and CldATP.
| Kinetic Parameter | Description | Experimental Goal |
| Km (Michaelis Constant) | Substrate concentration at which the reaction rate is half of Vmax. Indicates the affinity of the enzyme for the substrate. | Determine the concentration of CldATP required for half-maximal reaction velocity. |
| Vmax (Maximum Velocity) | The maximum rate of the enzymatic reaction at saturating substrate concentrations. | Determine the maximum rate of CldATP incorporation under specific conditions. |
| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | Calculate the catalytic efficiency of the reverse transcriptase with CldATP. |
| Ki (Inhibition Constant) | The dissociation constant for the inhibitor. Indicates the potency of an inhibitor. | Determine the inhibitory strength of CldATP against dATP incorporation. |
| Incorporation Fidelity | The accuracy of nucleotide incorporation opposite a specific template base. | Quantify the rate of misincorporation of CldATP opposite non-complementary template bases. |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the use of CldATP as a substrate for reverse transcriptase.
Protocol 1: Steady-State Kinetic Analysis of CldATP Incorporation
Objective: To determine the steady-state kinetic parameters (Km and Vmax) for the incorporation of CldATP by a reverse transcriptase.
Materials:
-
Purified reverse transcriptase (e.g., HIV-1 RT or AMV RT)
-
CldATP sodium salt solution, high purity
-
dATP, dCTP, dGTP, dTTP solutions (100 mM)
-
RNA or DNA template-primer duplex (e.g., poly(rA)/oligo(dT)12-18)
-
[α-32P]dATP or other labeled dNTP for detection
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.3, 75 mM KCl, 3 mM MgCl2, 10 mM DTT)
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a dilution series of CldATP: Prepare a series of concentrations of CldATP (e.g., 0.1 µM to 100 µM) in nuclease-free water.
-
Set up the reaction mixtures: In separate microcentrifuge tubes on ice, prepare the reaction mixtures. A typical 25 µL reaction mixture contains:
-
5 µL of 5x Reaction Buffer
-
2.5 µL of 10 µM template-primer
-
A range of CldATP concentrations (and a fixed, low concentration of [α-32P]dATP if measuring competition, or labeled CldATP if available)
-
Nuclease-free water to a final volume of 24 µL.
-
-
Initiate the reaction: Add 1 µL of a suitable dilution of reverse transcriptase to each tube. Mix gently and incubate at the optimal temperature for the enzyme (e.g., 37°C for HIV-1 RT) for a predetermined time (e.g., 10-30 minutes, ensure the reaction is in the linear range).
-
Stop the reaction: Terminate the reactions by adding an equal volume of Stop Solution.
-
Quantify incorporation:
-
Filter-binding assay: Spot the reaction mixtures onto glass fiber filters. Wash the filters with cold TCA to precipitate the nucleic acids and remove unincorporated nucleotides. Measure the radioactivity of the filters using a scintillation counter.
-
Gel electrophoresis: Alternatively, run the samples on a denaturing polyacrylamide gel. Expose the gel to a phosphor screen and quantify the amount of extended primer using a phosphorimager.
-
-
Data Analysis: Plot the initial reaction velocity (rate of incorporation) against the CldATP concentration. Fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol 2: Determination of the Inhibition Constant (Ki) of CldATP
Objective: To determine if CldATP acts as a competitive inhibitor of dATP and to calculate its Ki.
Materials:
-
Same as Protocol 1, with the addition of a range of dATP concentrations.
Procedure:
-
Set up reaction matrix: Prepare a matrix of reactions with varying concentrations of the natural substrate, dATP (e.g., 0.5 µM to 20 µM), and varying concentrations of the inhibitor, CldATP (e.g., 0 µM, 10 µM, 50 µM, 100 µM). A radiolabeled dNTP other than dATP (e.g., [α-32P]dTTP) should be included at a fixed concentration to monitor DNA synthesis.
-
Perform the reverse transcription reaction: Follow steps 2-5 from Protocol 1.
-
Data Analysis: Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[dATP]) for each CldATP concentration.
-
If the lines intersect on the y-axis, it indicates competitive inhibition.
-
The Ki can be determined from the slopes of the lines.
-
Protocol 3: Reverse Transcriptase Fidelity Assay with CldATP
Objective: To assess the rate of misincorporation of CldATP by reverse transcriptase.
Materials:
-
Purified reverse transcriptase
-
CldATP and all four natural dNTPs
-
A specific DNA or RNA template with a known sequence
-
A 5'-radiolabeled primer that anneals to the template upstream of a known base (e.g., a 'T' in the template to test for misincorporation opposite an 'A' site in the nascent strand)
-
Reaction Buffer
-
Stop Solution
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager
Procedure:
-
Anneal primer to template: Mix the radiolabeled primer and the template in a 1:1.5 molar ratio, heat to 95°C for 3 minutes, and then slowly cool to room temperature to allow annealing.
-
Set up single-nucleotide incorporation reactions: Prepare four separate reaction tubes. Each tube will contain the annealed template-primer, reaction buffer, and reverse transcriptase.
-
Tube 1 (Correct incorporation): Add the correct corresponding dNTP (dATP).
-
Tube 2 (Misincorporation test): Add CldATP.
-
Tube 3 (Misincorporation control): Add an incorrect natural dNTP (e.g., dGTP).
-
Tube 4 (No dNTP control): Add only buffer.
-
-
Incubate: Incubate the reactions at the optimal temperature for a short, defined period to allow for single nucleotide incorporation.
-
Stop the reaction: Add Stop Solution to each tube.
-
Analyze by PAGE: Separate the products on a high-resolution denaturing polyacrylamide gel.
-
Quantify: Visualize the bands using a phosphorimager. The intensity of the band corresponding to the primer extended by one nucleotide represents the amount of incorporation. Calculate the fidelity by comparing the rate of incorrect incorporation (with CldATP) to the rate of correct incorporation (with dATP).
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the use of CldATP in reverse transcription.
Caption: Comparison of normal reverse transcription with dATP versus reverse transcription with CldATP.
Caption: Experimental workflow for determining the steady-state kinetics of CldATP incorporation.
References
Application Notes and Protocols: The Role of 2-Chloro-2'-deoxyadenosine-5'-triphosphate and Photoaffinity Labeling in Biological Research
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Based on a comprehensive review of current scientific literature, 2-Chloro-2'-deoxyadenosine-5'-triphosphate (2-CdATP) is not utilized as a photoaffinity labeling agent. The chloro- group at the 2-position of the adenine ring does not possess the necessary photoreactive properties for such applications. Photoaffinity labeling requires specific chemical moieties (e.g., azides, diazirines, benzophenones) that become highly reactive upon UV irradiation to form covalent bonds with target molecules.
The primary role of 2-CdATP in research is as an analog of 2'-deoxyadenosine-5'-triphosphate (dATP), where it is studied for its effects on DNA synthesis and as a substrate for various DNA polymerases.[1][2]
This document will therefore provide:
-
A summary of the known applications of 2-CdATP.
-
A detailed overview and generalized protocols for photoaffinity labeling using appropriate photoreactive adenosine triphosphate analogs, which can be applied to study ATP-binding proteins.
Part 1: this compound (2-CdATP) in Research
This compound, the active triphosphate form of the clinical drug Cladribine, is primarily investigated for its impact on DNA replication.
Key Applications:
-
Substrate for DNA Polymerases: 2-CdATP is recognized and incorporated into the nascent DNA strand by various DNA polymerases, including those from bacteria and viruses.[1]
-
Chain Termination and Pausing: The incorporation of 2-CdATP can impede the progression of DNA synthesis. The presence of the chlorine atom can cause steric hindrance or alter the electronic properties of the base, leading to polymerase pausing or termination of chain elongation.[2]
-
Mechanism of Action Studies: Research using 2-CdATP helps to elucidate the cytotoxic mechanisms of its parent nucleoside, Cladribine, which is used in the treatment of certain leukemias and autoimmune diseases.
Quantitative Data Summary:
The following table summarizes findings on the interaction of 2-CdATP with DNA polymerases.
| Polymerase | Observation | Reference |
| Human DNA Polymerase α and β | 2-CdATP substitutes for dATP but causes more frequent interruption of chain extension, particularly after multiple incorporations. It is a weak inhibitor of polymerase α but a better inhibitor of polymerase β. | [2] |
| HIV-1 & AMV Reverse Transcriptase | Efficiently incorporates 2-CdATP, though it results in shorter DNA chains compared to dATP. High rates of misincorporation were observed. | [1] |
| E. coli DNA Polymerase I (Klenow) | Shows intermediate ability to utilize 2-CdATP compared to viral reverse transcriptases and T4 DNA polymerase. | [1] |
| T4 DNA Polymerase | Incorporates 2-CdATP least efficiently among the polymerases tested. | [1] |
Part 2: Photoaffinity Labeling Using Photoreactive ATP Analogs
Photoaffinity labeling is a powerful technique for identifying and characterizing protein-ligand interactions. It employs a ligand analog engineered to contain a photoreactive group. This section provides generalized protocols and data relevant to the use of photoreactive ATP analogs for studying ATP-binding proteins.
Application Notes
Principle: A photoreactive ATP analog is introduced to a biological system (e.g., cell lysate, purified protein). The analog binds non-covalently to the ATP-binding site of a target protein. Upon irradiation with UV light of a specific wavelength, the photoreactive group is converted into a highly reactive intermediate (e.g., a nitrene or carbene), which then forms a stable covalent bond with amino acid residues in close proximity within the binding site. The now permanently tagged protein can be isolated and identified.
Core Requirements for a Photoaffinity Probe:
-
High Affinity and Specificity: The probe must bind to the target of interest with minimal off-target binding.
-
Photoreactive Group: Must be inert in the dark but highly reactive upon UV activation. Common groups include aryl azides, diazirines, and benzophenones.
-
Reporter Tag (Optional but Recommended): A tag such as biotin, a fluorophore, or a radioisotope facilitates the detection and isolation of the labeled protein.
Experimental Protocols
The following are generalized protocols and should be optimized for each specific biological system and photoreactive probe.
Protocol 1: Photoaffinity Labeling of a Target Protein in Cell Lysate
-
Lysate Preparation:
-
Prepare a total cell lysate from the desired cell line or tissue using a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40) supplemented with a protease inhibitor cocktail.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration using a standard assay (e.g., BCA).
-
-
Binding and Labeling:
-
In a microcentrifuge tube, incubate 100-500 µg of cell lysate with the photoreactive ATP analog (typically 1-10 µM) in a total volume of 50-100 µL.
-
For competition controls, pre-incubate a parallel sample with a 100-fold molar excess of natural ATP or a known inhibitor for 20 minutes prior to adding the photoreactive probe.
-
Incubate all samples in the dark for 30 minutes at 4°C to allow for binding.
-
-
UV Cross-linking:
-
Place the tubes on ice in an open position.
-
Irradiate the samples with a UV lamp (e.g., 254 nm or 365 nm, depending on the photoreactive group) for 10-30 minutes. The distance from the lamp to the sample should be kept consistent (e.g., 2-5 cm).
-
-
Analysis:
-
If the probe contains a reporter tag (e.g., biotin), proceed with affinity purification using streptavidin-coated beads.
-
Elute the captured proteins and resolve them by SDS-PAGE.
-
Visualize the labeled protein(s) by Western blot (using streptavidin-HRP) or in-gel fluorescence.
-
Excise the protein band of interest for identification by mass spectrometry.
-
Protocol 2: In-Gel Fluorescence Visualization
This protocol assumes the use of a photoreactive ATP analog containing a "clickable" alkyne group for post-labeling fluorescent tagging.
-
Perform Photoaffinity Labeling: Follow steps 1-3 from Protocol 1.
-
Click Chemistry Reaction:
-
To the UV-irradiated lysate, add the following components for the click reaction: a fluorescent azide (e.g., Azide-Fluor 545), copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate).
-
Incubate in the dark for 1 hour at room temperature.
-
-
Protein Precipitation:
-
Precipitate the proteins using a methanol/chloroform protocol to remove excess reagents.
-
-
SDS-PAGE and Imaging:
-
Resuspend the protein pellet in SDS-PAGE sample buffer.
-
Run the gel and visualize the fluorescently labeled proteins using a gel imager with the appropriate excitation and emission filters.
-
Mandatory Visualizations
Caption: A generalized experimental workflow for photoaffinity labeling.
Caption: Logical flow for identifying kinase substrates using a photoreactive ATP analog.
References
- 1. Effects of 2-chloro-2'-deoxyadenosine 5'-triphosphate on DNA synthesis in vitro by purified bacterial and viral DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Incorporation of 2-halogeno-2'-deoxyadenosine 5-triphosphates into DNA during replication by human polymerases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-Chloro-2'-deoxyadenosine-5'-triphosphate (2-CdATP)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-2'-deoxyadenosine-5'-triphosphate (2-CdATP) in solution.
Frequently Asked Questions (FAQs)
Q1: What is 2-CdATP and what is its primary mechanism of action?
A1: this compound (2-CdATP), also known as Cladribine triphosphate, is the active intracellular metabolite of the prodrug Cladribine. Cladribine, a synthetic analog of deoxyadenosine, is resistant to deamination by adenosine deaminase.[1] Once inside the cell, particularly in lymphocytes which have a high ratio of deoxycytidine kinase (dCK) to 5'-nucleotidase (5'-NTase), Cladribine is phosphorylated to 2-CdA-monophosphate (2-CdAMP) by dCK, and subsequently to the diphosphate (2-CdADP) and the active triphosphate form, 2-CdATP.[2] 2-CdATP exerts its cytotoxic effects by incorporating into DNA, leading to DNA strand breaks, and by inhibiting ribonucleotide reductase, which disrupts DNA synthesis and repair.[2] This ultimately leads to apoptosis (programmed cell death) of the lymphocyte.
Q2: What are the primary factors that affect the stability of 2-CdATP in solution?
A2: The stability of 2-CdATP in solution is primarily influenced by pH, temperature, and the presence of enzymes. Like other nucleoside triphosphates, 2-CdATP is susceptible to hydrolysis of its phosphate bonds and the glycosidic bond.[3] Acidic conditions can significantly accelerate the degradation of the parent nucleoside, 2-Chloro-2'-deoxyadenosine (2-CdA), and it is highly probable that 2-CdATP exhibits similar instability.[4] Elevated temperatures will also increase the rate of degradation. Enzymatic degradation by phosphatases or nucleases is also a major concern.[3]
Q3: What are the recommended storage conditions for 2-CdATP solutions?
A3: For long-term storage, 2-CdATP solutions should be stored at -20°C. Under these conditions, it is reported to have a shelf life of at least 12 months. For short-term use, some manufacturers indicate that cumulative exposure to ambient temperature for up to one week is possible. To minimize degradation from freeze-thaw cycles, it is recommended to aliquot the solution into smaller, single-use volumes.[3]
Q4: What are the expected degradation products of 2-CdATP in solution?
A4: The primary degradation pathway for 2-CdATP in aqueous solution is hydrolysis. This can occur at two main sites: the phosphoanhydride bonds of the triphosphate chain and the N-glycosidic bond.
-
Hydrolysis of the triphosphate chain: This results in the sequential loss of phosphate groups, forming 2-Chloro-2'-deoxyadenosine-5'-diphosphate (2-CdADP), followed by 2-Chloro-2'-deoxyadenosine-5'-monophosphate (2-CdAMP), and finally the nucleoside 2-Chloro-2'-deoxyadenosine (2-CdA).
-
Hydrolysis of the N-glycosidic bond: This involves the cleavage of the bond between the deoxyribose sugar and the 2-chloroadenine base, resulting in the formation of 2-chloroadenine and a deoxyribose triphosphate moiety. This is particularly prevalent under acidic conditions.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity or inconsistent experimental results. | Degradation of 2-CdATP in the stock solution or working solution. | 1. Verify storage conditions: Ensure the stock solution has been consistently stored at -20°C and has not undergone excessive freeze-thaw cycles. 2. Check solution pH: The pH of the working solution should be neutral to slightly basic (pH 7.0-8.0) to minimize acid-catalyzed hydrolysis. 3. Prepare fresh solutions: If degradation is suspected, prepare fresh working solutions from a new aliquot of the stock solution. 4. Assess purity: If possible, assess the purity of the 2-CdATP solution using an analytical technique like HPLC (see Experimental Protocols section). |
| Unexpected peaks in analytical chromatograms (e.g., HPLC). | Presence of degradation products such as 2-CdADP, 2-CdAMP, 2-CdA, or 2-chloroadenine. | 1. Identify degradation products: Compare the retention times of the unknown peaks with those of known standards of the potential degradation products. 2. Perform forced degradation studies: Subject a sample of 2-CdATP to acidic, basic, and thermal stress to intentionally generate degradation products and confirm their retention times (see Experimental Protocols section). 3. Optimize chromatography: Adjust the mobile phase composition or gradient to improve the separation of 2-CdATP from its degradation products. |
| Rapid degradation of 2-CdATP in a new buffer system. | The buffer composition or pH may be promoting hydrolysis. Certain buffer components can catalyze degradation. | 1. Measure the pH of the buffer: Ensure the pH is within the optimal range for 2-CdATP stability (neutral to slightly basic). 2. Test buffer stability: Incubate the 2-CdATP in the new buffer at the experimental temperature and monitor its concentration over time using HPLC. 3. Switch to a recommended buffer: Use a well-characterized buffer system known to be compatible with nucleotide triphosphates, such as Tris-HCl or HEPES at a pH of 7.5. |
| Precipitate forms in the 2-CdATP solution upon thawing or storage. | The concentration of 2-CdATP may be too high, or the salt form may be less soluble under certain conditions. | 1. Gently warm the solution: Warm the vial to room temperature and vortex gently to try and redissolve the precipitate. Do not heat excessively. 2. Centrifuge the solution: If the precipitate does not redissolve, centrifuge the vial and carefully pipette the supernatant for use. The concentration of the supernatant should be re-verified. 3. Prepare a more dilute stock solution: If precipitation is a recurring issue, consider preparing a more dilute stock solution. |
Quantitative Data on Stability
Direct quantitative data on the degradation kinetics of 2-CdATP in solution is limited in publicly available literature. However, data for the parent nucleoside, 2-Chloro-2'-deoxyadenosine (2-CdA), provides a strong indication of the pH-dependent stability. It is highly likely that 2-CdATP exhibits similar or greater instability, particularly at the glycosidic bond, under acidic conditions.
Table 1: Stability of 2-Chloro-2'-deoxyadenosine (2-CdA) in Solution [4]
| pH | Temperature (°C) | Time (hours) | Remaining 2-CdA (%) | Half-life (T1/2) (hours) |
| 1 | 37 | 2 | ~2% | 0.37 |
| 2 | 37 | 6 | ~13% | 1.6 |
| Neutral | 37 - 80 | - | Stable | - |
| Basic | 37 - 80 | - | Stable | - |
Table 2: Manufacturer's Recommended Storage and Stability for 2-CdATP Solution
| Parameter | Recommendation |
| Storage Temperature | -20°C |
| Shelf Life | ≥ 12 months at -20°C |
| Short-term Exposure | Stable for up to 1 week (cumulative) at ambient temperature |
| Solution pH | 7.5 ± 0.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study of 2-CdATP
This protocol is designed to intentionally degrade 2-CdATP under various stress conditions to identify potential degradation products and to establish a stability-indicating analytical method.[5]
1. Materials:
-
2-CdATP solution (e.g., 10 mM in water)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Phosphate buffer for HPLC mobile phase
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
2. Procedure:
-
Acid Hydrolysis:
-
Mix equal volumes of 2-CdATP solution and 0.1 M HCl.
-
Incubate the mixture at 60°C.
-
Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute with mobile phase and analyze by HPLC.
-
If no degradation is observed, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
Mix equal volumes of 2-CdATP solution and 0.1 M NaOH.
-
Incubate at 60°C.
-
Withdraw aliquots at various time points.
-
Neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute and analyze by HPLC.
-
If no degradation is observed, repeat with 1 M NaOH.
-
-
Oxidative Degradation:
-
Mix equal volumes of 2-CdATP solution and 3% H₂O₂.
-
Keep the mixture at room temperature, protected from light.
-
Withdraw aliquots at various time points.
-
Dilute and analyze by HPLC.
-
-
Thermal Degradation:
-
Incubate an aliquot of the 2-CdATP solution at an elevated temperature (e.g., 70°C).
-
Withdraw samples at various time points.
-
Cool to room temperature, dilute, and analyze by HPLC.
-
-
Photodegradation:
-
Expose an aliquot of the 2-CdATP solution to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) as per ICH Q1B guidelines.
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
Withdraw samples at various time points and analyze by HPLC.
-
3. Analysis:
-
Analyze all samples by a validated HPLC method (see Protocol 2 for an example).
-
Monitor the decrease in the peak area of 2-CdATP and the appearance and increase of new peaks corresponding to degradation products.
Protocol 2: Example HPLC Method for Stability Analysis of 2-CdATP
This is a general reverse-phase HPLC method that can be used as a starting point for the analysis of 2-CdATP and its degradation products. Optimization may be required based on the specific HPLC system and column used.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1 M Potassium phosphate buffer, pH 6.5
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 2% B
-
5-15 min: 2-20% B (linear gradient)
-
15-20 min: 20% B
-
20-22 min: 20-2% B (linear gradient)
-
22-30 min: 2% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 263 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Expected Elution Order: 2-CdATP will be the most polar and will elute first, followed by 2-CdADP, 2-CdAMP, 2-CdA, and finally the most non-polar degradation product, 2-chloroadenine.
Visualizations
Caption: Workflow for assessing the stability of 2-CdATP in solution.
Caption: Intracellular conversion of Cladribine to active 2-CdATP and its cytotoxic effects.
References
- 1. memmert.com [memmert.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Troubleshooting Common Issues With Nucleoside Triphosphate Stability - Stanford Proxy Gateway [sbc-hc-proxy.stanford.edu]
- 4. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
Technical Support Center: Optimizing CldATP in Polymerase Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 2-Chloro-2'-deoxyadenosine-5'-triphosphate (CldATP) in polymerase assays. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is CldATP and why is it used in polymerase assays?
A1: CldATP is a halogenated analog of deoxyadenosine triphosphate (dATP). It is often used as a tool in molecular biology to study the mechanisms of DNA polymerases, to investigate drug resistance, and as a potential component of therapeutic agents. Its chlorine substitution allows for unique interactions within the polymerase active site and can act as a probe for enzyme function.
Q2: How does CldATP incorporation compare to dATP incorporation?
A2: The efficiency of CldATP incorporation is highly dependent on the specific DNA polymerase being used. Some viral reverse transcriptases can incorporate CldATP quite efficiently, while other polymerases, such as phage T4 DNA polymerase, show very low incorporation rates.[1] For many polymerases, CldATP acts as a competitive inhibitor of dATP.[1] The incorporation of CldATP can also lead to chain termination or pausing, especially after the insertion of multiple consecutive CldATP molecules.[1]
Q3: Can CldATP be used in standard PCR?
A3: While it is possible to incorporate CldATP during PCR, it is not a standard reagent for routine amplification. High concentrations of CldATP relative to dATP can inhibit the reaction or lead to truncated products.[1] Optimization is critical and must be performed for each specific polymerase and template combination.
Q4: Are there non-radioactive methods to measure CldATP incorporation?
A4: Yes, fluorescence-based assays are a common non-radioactive alternative to traditional radiolabeled nucleotide incorporation assays.[2][3] These methods can involve fluorescently labeled nucleotides, primers, or DNA-binding dyes that report on the extent of DNA synthesis.[2][3][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Product Yield | Inappropriate CldATP:dATP Ratio: The concentration of CldATP may be too high, leading to competitive inhibition of the polymerase. | Systematically titrate the concentration of CldATP while keeping the dATP concentration constant. Start with a low CldATP:dATP molar ratio and gradually increase it. |
| Polymerase Incompatibility: The chosen DNA polymerase may not efficiently utilize CldATP as a substrate.[1] | Test different DNA polymerases known to have higher tolerance for nucleotide analogs (e.g., certain viral or family A polymerases). Consult literature for polymerases that have been successfully used with CldATP. | |
| Suboptimal Mg²⁺ Concentration: Magnesium ion concentration is critical for polymerase activity and can be affected by the presence of nucleotide analogs.[5][6] | Perform a Mg²⁺ titration from 1.5 mM to 4.0 mM in 0.5 mM increments to find the optimal concentration for your specific reaction conditions.[6][7] | |
| Incorrect Annealing Temperature: The presence of CldATP might influence the melting temperature (Tm) of the newly synthesized strand. | Optimize the annealing temperature by performing a gradient PCR, typically starting 5°C below the calculated Tm of the primers.[6] | |
| Non-Specific Products or Smearing | High Mg²⁺ Concentration: Excessive Mg²⁺ can reduce the fidelity of the polymerase and promote non-specific primer annealing.[5] | Decrease the Mg²⁺ concentration in 0.2-0.5 mM increments. |
| Primer Design Issues: Primers may have secondary structures or form primer-dimers. | Ensure primers are designed with a GC content of 40-60% and lack significant self-complementarity.[6] | |
| Premature Chain Termination | Multiple Consecutive Incorporations: Some polymerases stall or terminate synthesis after incorporating several CldATP molecules in a row.[1] | If the template sequence necessitates multiple adjacent adenine incorporations, consider using a higher ratio of dATP to CldATP. Alternatively, a different polymerase might be required. |
| High Overall Nucleotide Concentration: Very high dNTP concentrations (including CldATP) can sometimes inhibit polymerase activity. | Ensure the total concentration of each nucleotide is typically around 200 µM.[7] |
Quantitative Data and Optimization Parameters
The optimal concentration of CldATP is highly dependent on the specific polymerase, the template sequence, and the experimental goals. Rather than a single optimal value, it is best to determine the kinetic parameters for your system.
Table 1: Key Kinetic Parameters for Characterization
| Parameter | Description | Relevance for CldATP Optimization |
| K_m | Michaelis Constant: The substrate concentration at which the reaction rate is half of the maximum velocity (V_max). A lower K_m indicates a higher affinity of the enzyme for the substrate. | Determining the K_m for both dATP and CldATP allows for a direct comparison of the polymerase's affinity for the natural nucleotide versus the analog.[8] |
| k_cat | Turnover Number: The maximum number of substrate molecules converted to product per enzyme molecule per unit of time. | This parameter reflects the efficiency of the catalytic step after the substrate is bound. |
| k_cat/K_m | Catalytic Efficiency: Represents the overall efficiency of the enzyme for a given substrate. | This is the most important parameter for comparing the polymerase's preference for CldATP versus dATP. A higher k_cat/K_m signifies a more efficient substrate.[9] |
| K_i | Inhibition Constant: A measure of the potency of an inhibitor. For a competitive inhibitor like CldATP, it reflects how effectively it competes with dATP for the polymerase's active site. | A low K_i value for CldATP indicates that it is a potent inhibitor of dATP incorporation. |
| IC_50 | Half-maximal Inhibitory Concentration: The concentration of an inhibitor that causes 50% inhibition of the enzymatic reaction. | This is an empirical value that is dependent on the substrate concentration. It is a common metric for assessing the inhibitory potential of compounds like CldATP.[10][11] |
Table 2: General Starting Concentrations for Polymerase Assay Optimization
| Component | Recommended Concentration Range | Notes |
| DNA Polymerase | 0.5 - 2.5 units per 50 µL reaction | Refer to the manufacturer's recommendation for your specific enzyme.[12] |
| dNTPs (dCTP, dGTP, dTTP) | 200 µM each | [7] |
| dATP | 10 - 200 µM | The concentration will depend on the goals of the experiment (e.g., kinetic analysis vs. incorporation). |
| CldATP | 1 µM - 1 mM | This should be titrated based on the dATP concentration and the specific polymerase. |
| Primers | 0.1 - 1.0 µM each | [6] |
| Mg²⁺ | 1.5 - 4.0 mM | Must be optimized, as dNTPs and CldATP can chelate magnesium ions.[6] |
| Template DNA | 1 pg - 1 µg per 50 µL reaction | The optimal amount depends on the complexity of the template (plasmid vs. genomic DNA).[6] |
Experimental Protocols
Protocol 1: Determining the Optimal CldATP:dATP Ratio
This protocol outlines a method to empirically determine the best ratio of CldATP to dATP for efficient incorporation without significant inhibition.
-
Reaction Setup: Prepare a master mix containing buffer, MgCl₂, dCTP, dGTP, dTTP (each at a final concentration of 200 µM), template DNA, primers, and DNA polymerase.
-
dATP/CldATP Matrix: Create a series of reaction tubes. In each tube, add a constant, limiting concentration of dATP (e.g., 10 µM). Then, add varying concentrations of CldATP to create a range of molar ratios (e.g., 1:1, 1:5, 1:10, 1:20, 1:50 CldATP:dATP). Include a positive control with only dATP (at a higher, non-limiting concentration like 200 µM) and a negative control with no dATP or CldATP.
-
PCR Amplification: Perform PCR using your standard cycling conditions.
-
Analysis: Analyze the PCR products on an agarose gel. The optimal ratio will be the one that yields a strong product band without a significant decrease in yield compared to the positive control.
Protocol 2: Steady-State Kinetic Analysis of CldATP Incorporation
This protocol provides a framework for determining the K_m and k_cat for CldATP.
-
Primer-Template Preparation: Design and anneal a primer to a DNA template. The template sequence should have a known site for the incorporation of a single adenine base.
-
Enzyme and Substrate Titration: The initial experiments should determine the optimal enzyme concentration and reaction time to ensure that the reaction is in the linear range (typically <20% of the substrate is converted to product).[13]
-
Single Nucleotide Incorporation Assay: Set up a series of reactions, each containing the primer-template duplex, DNA polymerase, and varying concentrations of CldATP (while the other three dNTPs are absent).
-
Reaction Quenching: Start the reactions and stop them at a fixed time point (determined in step 2) by adding a quench buffer (e.g., containing EDTA).[13]
-
Product Analysis: Separate the product (primer + 1 nucleotide) from the unextended primer using denaturing polyacrylamide gel electrophoresis (PAGE).[13]
-
Quantification: Quantify the amount of product formed at each CldATP concentration.
-
Data Analysis: Plot the initial reaction velocity (product formed/time) against the CldATP concentration. Fit the data to the Michaelis-Menten equation to determine the K_m and V_max. The k_cat can then be calculated from V_max if the enzyme concentration is known.[13] Repeat the entire process for dATP to allow for a direct comparison.
Visualizations
Caption: Workflow for optimizing CldATP concentration in polymerase assays.
References
- 1. Incorporation of 2-halogeno-2'-deoxyadenosine 5-triphosphates into DNA during replication by human polymerases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence-based, high-throughput DNA polymerase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. Influence of PCR reagents on DNA polymerase extension rates measured on real-time PCR instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PCR Troubleshooting [caister.com]
- 6. neb.com [neb.com]
- 7. neb.com [neb.com]
- 8. Mechanistic cross-talk between DNA/RNA polymerase enzyme kinetics and nucleotide substrate availability in cells: Implications for polymerase inhibitor discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - New standards for collecting and fitting steady state kinetic data [beilstein-journals.org]
- 10. A fluorescence-based alkaline phosphatase-coupled polymerase assay for identification of inhibitors of dengue virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Polymerase Chain Reaction: Basic Protocol Plus Troubleshooting and Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Misincorporation of 2-Chloro-2'-deoxyadenosine-5'-triphosphate by Polymerases
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-2'-deoxyadenosine-5'-triphosphate (CldATP), the active form of Cladribine.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CldATP) and how does it affect DNA synthesis?
A1: this compound (CldATP) is a synthetic purine nucleotide analog.[1][2] It is the active triphosphate form of the drug Cladribine.[1][3] CldATP mimics the natural deoxyadenosine triphosphate (dATP) and can be incorporated into a growing DNA strand by DNA polymerases during replication.[1][3] The presence of a chlorine atom at the 2' position of the deoxyribose sugar, however, makes it resistant to degradation by adenosine deaminase, allowing it to accumulate in cells.[3] Once incorporated, CldATP can lead to the termination of DNA chain elongation, DNA strand breaks, and ultimately, apoptosis (programmed cell death).[1][3]
Q2: Which DNA polymerases can incorporate CldATP?
A2: The ability of a DNA polymerase to incorporate CldATP varies significantly depending on the enzyme. Generally, reverse transcriptases (RT) from viruses like HIV-1 and avian myeloblastosis virus (AMV) incorporate CldATP efficiently.[4] In contrast, phage T4 DNA polymerase incorporates it very poorly.[4] Other polymerases like the Klenow fragment of E. coli DNA polymerase I and modified T7 DNA polymerase (Sequenase) show an intermediate ability to utilize CldATP.[4] Human DNA polymerases α and β can also incorporate CldATP, with polymerase α being more efficient.[1]
Q3: What are the kinetic parameters for CldATP incorporation by human DNA polymerases?
A3: For human DNA polymerase α, the concentration of CldATP required for half-maximal velocity (a value analogous to Kм) is approximately 0.6 µM, which is about twice the value for its natural counterpart, dATP.[1] For human DNA polymerase β, this value is around 6 µM, also about twice the Kм for dATP.[1] This indicates that CldATP is a relatively good substrate for both enzymes, though it is utilized more efficiently by polymerase α.[1]
Q4: Does the incorporation of CldATP always lead to immediate chain termination?
A4: Not always immediately, but it significantly hinders further extension. After the incorporation of a single CldATP molecule by human polymerase β, the rate of addition of the next nucleotide drops to only 2-7% of the normal rate, effectively causing chain termination.[1] With human polymerase α, consecutive additions of CldATP progressively decrease the rate of subsequent extension, and after about five consecutive incorporations, elongation virtually stops.[1] For some polymerases, like reverse transcriptases, DNA strand elongation can continue past most incorporation sites, although it results in shorter DNA chains compared to synthesis with dATP.[4]
Q5: Can CldATP be misincorporated opposite bases other than thymine?
A5: Yes, particularly by certain polymerases. In the absence of the correct corresponding natural deoxynucleoside triphosphate, reverse transcriptases from AMV and HIV-1 have been shown to frequently misincorporate CldATP opposite thymine, cytosine, or guanine.[4] However, bacterial polymerases like the Klenow fragment, Sequenase, and T4 DNA polymerase rarely exhibit this misincorporation.[4]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments studying the incorporation of CldATP by polymerases.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very low yield of full-length product in a primer extension assay. | 1. Efficient chain termination: The polymerase you are using may be highly susceptible to chain termination after CldATP incorporation.[1] 2. High concentration of CldATP: An excess of CldATP relative to dATP can increase the probability of incorporation and subsequent termination. 3. Suboptimal reaction conditions: Incorrect buffer composition, temperature, or incubation time can inhibit polymerase activity. | 1. Choose a different polymerase: If your goal is to study bypass of the lesion, consider a polymerase known to have higher processivity after incorporating nucleotide analogs, such as a reverse transcriptase.[4] 2. Optimize the CldATP:dATP ratio: Perform a titration experiment to find a ratio that allows for some incorporation without complete termination of all primer extension. 3. Optimize reaction conditions: Ensure the buffer (pH, salt concentration), temperature, and incubation time are optimal for your specific polymerase. |
| Smearing or multiple bands on a gel after a primer extension assay. | 1. Polymerase pausing: The polymerase may be pausing at specific sites on the template, especially after incorporating CldATP.[4] 2. Nuclease contamination: Contaminating nucleases in your enzyme preparation or reagents can degrade the primer or product. 3. Primer-dimer formation: The primers may be annealing to each other and being extended by the polymerase. | 1. Analyze pause sites: These bands can be informative. Compare their positions to a sequencing ladder to map the exact locations of polymerase stalling. 2. Use fresh, high-quality reagents: Ensure all buffers, nucleotides, and the polymerase are free from nuclease contamination. 3. Optimize primer design and annealing temperature: Use a primer design tool to check for self-complementarity. Increase the annealing temperature to favor primer-template binding over primer-dimer formation. |
| Inconsistent results between experiments. | 1. Reagent instability: CldATP or other nucleotides may be degrading with repeated freeze-thaw cycles. 2. Variability in enzyme activity: The specific activity of the polymerase may vary between batches or with storage time. 3. Pipetting errors: Small variations in the volumes of concentrated reagents can lead to significant differences in reaction outcomes. | 1. Aliquot reagents: Prepare single-use aliquots of CldATP, dNTPs, and primers to minimize freeze-thaw cycles. 2. Standardize enzyme concentration: If possible, perform a titration of each new enzyme batch to determine its optimal concentration for your assay. 3. Use a master mix: Prepare a master mix of common reagents (buffer, dNTPs, primer/template) to ensure consistency across all reactions. |
| Unexpectedly high incorporation of CldATP. | 1. Incorrect nucleotide concentrations: The actual concentration of your dATP stock may be lower than stated, leading to a higher effective CldATP:dATP ratio. | 1. Verify nucleotide concentrations: Use spectrophotometry to accurately determine the concentrations of your nucleotide stocks before preparing your reaction mixes. |
| No incorporation of CldATP detected. | 1. Polymerase choice: The selected polymerase may be highly inefficient at incorporating CldATP (e.g., T4 DNA polymerase).[4] 2. Inactive CldATP: The CldATP may have degraded. | 1. Select a more suitable polymerase: Use a polymerase known to incorporate CldATP, such as human polymerase α or a reverse transcriptase.[1][4] 2. Use fresh CldATP: Obtain a new stock of CldATP and store it properly according to the manufacturer's instructions. |
Quantitative Data Summary
The following tables summarize the available quantitative data on the interaction of CldATP with various DNA polymerases.
Table 1: Kinetic Parameters for CldATP Incorporation by Human DNA Polymerases
| DNA Polymerase | Substrate | Apparent Kм (µM) | Reference |
| Human Polymerase α | CldATP | 0.6 | [1] |
| dATP | ~0.3 | [1] | |
| Human Polymerase β | CldATP | 6 | [1] |
| dATP | ~3 | [1] |
Table 2: Relative Efficiency of CldATP Incorporation and Subsequent Elongation by Various Polymerases
| DNA Polymerase | CldATP Incorporation Efficiency | Chain Elongation After Incorporation | Reference |
| Viral Reverse Transcriptases (HIV-1, AMV) | High | Continues past most insertion sites, but results in shorter chains | [4] |
| Human Polymerase α | High (more efficient than Pol β) | Progressively decreases with consecutive additions; virtually terminates after ~5 additions | [1] |
| Human Polymerase β | Moderate | Rate of next nucleotide addition reduced to 2-7% after a single incorporation | [1] |
| Klenow Fragment (E. coli Pol I) | Intermediate | Dramatically reduced after several consecutive incorporations | [4] |
| Sequenase (Modified T7 Pol) | Intermediate | Dramatically reduced after several consecutive incorporations | [4] |
| Phage T4 DNA Polymerase | Low | Dramatically reduced after several consecutive incorporations | [4] |
Experimental Protocols
Protocol 1: Primer Extension Assay to Determine CldATP Incorporation and Chain Termination
This protocol is designed to qualitatively and quantitatively assess the incorporation of CldATP by a DNA polymerase and its effect on DNA chain elongation.
1. Materials:
- 5'-radiolabeled primer (e.g., with [γ-³²P]ATP)
- Single-stranded DNA template
- Purified DNA polymerase
- Reaction buffer specific to the polymerase
- Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)
- This compound (CldATP)
- Stop solution (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)
- Denaturing polyacrylamide gel (e.g., 15-20%)
- TBE buffer
2. Procedure:
- Annealing: Mix the 5'-radiolabeled primer and the DNA template in the polymerase-specific reaction buffer. Heat to 95°C for 5 minutes and then slowly cool to room temperature to allow for annealing.
- Reaction Setup: On ice, prepare reaction tubes containing the annealed primer/template complex, the reaction buffer, and the desired concentrations of dNTPs. For the experimental tubes, add varying concentrations of CldATP. Include a control tube with only the four natural dNTPs and no CldATP.
- Initiation: Pre-incubate the reaction tubes at the optimal temperature for the polymerase. Initiate the reaction by adding the DNA polymerase to each tube.
- Incubation: Incubate the reactions for a defined period (e.g., 10-30 minutes). Time-course experiments can be performed by stopping the reaction at different time points.
- Termination: Stop the reaction by adding an equal volume of stop solution.
- Denaturation: Heat the samples at 95°C for 5 minutes to denature the DNA.
- Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel. Also load a sequencing ladder generated with the same primer and template to serve as a size marker.
- Visualization: After electrophoresis, expose the gel to a phosphor screen or X-ray film to visualize the radiolabeled DNA fragments.
3. Data Analysis:
- The full-length product will be visible in the control lane.
- In the lanes containing CldATP, the appearance of shorter bands indicates chain termination.
- The intensity of the bands can be quantified using densitometry to determine the percentage of termination at specific sites.
- By comparing the positions of the terminated fragments to the sequencing ladder, the exact nucleotide position of CldATP incorporation and subsequent chain termination can be identified.
Visualizations
Caption: Workflow for a primer extension assay to study CldATP incorporation.
Caption: Mechanism of action of Cladribine leading to apoptosis.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. Activity of human DNA polymerases alpha and beta with 2-chloro-2'-deoxyadenosine 5'-triphosphate as a substrate and quantitative effects of incorporation on chain extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Kinetic Analysis of Correct Nucleotide Insertion by a Y-family DNA Polymerase Reveals Conformational Changes Both Prior to and following Phosphodiester Bond Formation as Detected by Tryptophan Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of 2-chloro-2'-deoxyadenosine 5'-triphosphate on DNA synthesis in vitro by purified bacterial and viral DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-CdATP Chain Termination
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of 2-Chloro-2'-deoxyadenosine-5'-triphosphate (2-CdATP) and other 2'-modified nucleoside analogs in chain termination experiments, particularly in the context of viral RNA-dependent RNA polymerase (RdRp) activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of chain termination by 2'-C-methylated adenosine analogs like 2-CdATP?
A1: 2'-C-methylated nucleoside analogs are nonobligate chain terminators. Unlike obligate terminators that lack a 3'-hydroxyl group, these analogs possess the necessary 3'-OH for the formation of a phosphodiester bond. However, once incorporated into a growing RNA strand by an RNA-dependent RNA polymerase (RdRp), the 2'-C-methyl group introduces steric hindrance. This bulkiness prevents the polymerase's active site from transitioning from an "open" to a "closed" conformation, which is essential for catalysis.[1][2][3] This blockage halts further nucleotide addition and terminates the RNA chain.
Q2: Does the incorporation of a 2'-C-methylated nucleotide cause the polymerase to dissociate from the RNA template?
A2: No, current evidence suggests that the incorporation of a 2'-C-methylated nucleotide does not disrupt the RdRp-RNA complex or prevent the translocation of the polymerase along the template.[1][2] The polymerase remains bound and can even bind the next incoming nucleoside triphosphate (NTP), but it is unable to catalyze the addition due to the blocked active site closure.[1][2][3]
Q3: What class of viruses are 2'-C-methylated nucleotide analogs most effective against?
A3: These analogs, including the successful anti-hepatitis C drug sofosbuvir, show significant antiviral activity against positive-strand RNA viruses such as flaviviruses and picornaviruses.[3] Their efficacy is tied to their ability to be successfully incorporated by the virally-encoded RdRp, leading to the termination of viral RNA synthesis.[1][2]
Q4: What is the difference between an obligate and a nonobligate chain terminator?
A4: Obligate chain terminators, like acyclovir, fundamentally lack the 3'-hydroxyl group required for the formation of a phosphodiester bond, making further chain elongation impossible.[4] Nonobligate chain terminators, such as 2'-C-methylated nucleosides, do have a 3'-hydroxyl group, but prevent chain elongation through other mechanisms, most notably steric hindrance that interferes with the polymerase's catalytic activity.[4]
Troubleshooting Guide
| Issue / Observation | Potential Cause | Suggested Solution |
| No or low efficiency of chain termination observed (significant read-through products). | 1. Suboptimal NTP/2-CdATP Ratio: The concentration of natural NTPs may be too high relative to the 2-CdATP analog, outcompeting it for incorporation. 2. Polymerase Inefficiency: The specific RNA polymerase being used may have a low affinity for or inefficiently incorporates 2-CdATP. 3. Incorrect Buffer Conditions: pH, salt concentration, or magnesium ion concentration may not be optimal for the polymerase's activity or for the incorporation of the analog. | 1. Optimize NTP/Analog Ratio: Perform a titration experiment, systematically lowering the concentration of the corresponding natural NTP (ATP) while keeping the 2-CdATP concentration constant. 2. Verify Polymerase Activity: Test the polymerase with a control template and natural NTPs to ensure it is active. If possible, use a polymerase known to be sensitive to this class of terminators (e.g., poliovirus or HCV RdRp). 3. Optimize Reaction Buffer: Review the literature for the optimal buffer conditions for your specific polymerase. Consider titrating MgCl₂ concentration, as divalent cations are critical for catalysis. |
| Chain termination occurs at incorrect positions. | 1. Polymerase Infidelity: The polymerase may be incorporating the 2-CdATP opposite the wrong template base at a low frequency. 2. Template Secondary Structure: Complex secondary structures in the RNA template may cause the polymerase to pause or stall, leading to bands that are misinterpreted as termination products. | 1. Increase Polymerase Fidelity: Ensure optimal reaction conditions (buffer, temperature) which can enhance fidelity. Some high-fidelity polymerases may be more stringent and less likely to misincorporate. 2. Redesign Template: Use a different RNA template with minimal secondary structure. Alternatively, perform the reaction at a higher temperature if the polymerase is thermostable, or include additives like betaine or DMSO to help resolve secondary structures. |
| Overall yield of RNA products (both terminated and full-length) is low. | 1. Enzyme Inactivity: The polymerase may be inactive or inhibited. 2. Poor RNA Template Quality: The RNA template may be degraded or contain impurities. 3. Suboptimal Incubation Time/Temp: The reaction time may be too short, or the temperature may not be optimal for the enzyme. | 1. Use Fresh Enzyme and Buffer: Ensure the polymerase has been stored correctly and the buffer, especially DTT and NTPs, has not undergone degradation. 2. Check Template Integrity: Run an aliquot of your RNA template on a denaturing gel to verify its integrity. Re-purify the template if necessary. 3. Optimize Reaction Conditions: Perform a time-course experiment to determine the optimal reaction time. Test a range of temperatures recommended for the specific polymerase. |
Experimental Protocols & Data
In Vitro RNA Polymerase Chain Termination Assay
This protocol describes a method to evaluate the chain termination efficiency of 2-CdATP using a viral RNA-dependent RNA polymerase (RdRp).
Objective: To visualize and quantify the termination of RNA synthesis upon the incorporation of 2-CdATP.
Materials:
-
Purified RdRp (e.g., from poliovirus)
-
ssRNA template (e.g., ssAU RNA)
-
Radiolabeled UTP (e.g., [α-³²P]UTP)
-
Natural NTPs (ATP, GTP, CTP, UTP)
-
2-CdATP (or other 2'-C-methyl adenosine triphosphate analog)
-
Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM β-mercaptoethanol, 5 mM MgCl₂, 60 µM ZnCl₂)
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.025% bromophenol blue, 0.025% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 20%)
-
Phosphorimager system
Methodology:
-
Reaction Setup: Assemble the reaction mixture on ice. A typical reaction might include RdRp, the ssRNA template, and the reaction buffer.
-
Initiation: Pre-incubate the RdRp and RNA template mixture at the optimal temperature (e.g., 30°C) for 5 minutes to allow for complex formation.
-
Elongation & Termination: Start the reaction by adding the NTPs. For the experimental condition, include 2-CdATP along with UTP (containing the radiolabel). For the control, add only ATP and UTP.
-
Time Points: Aliquots can be taken at various time points (e.g., 30 min, 1 hr, 2 hr, 5 hr) to monitor the progression of the reaction.
-
Quenching: Stop the reaction at each time point by adding an equal volume of Stop Solution.
-
Denaturation: Heat the samples at 95°C for 5 minutes to denature the RNA products.
-
Electrophoresis: Resolve the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization: Dry the gel and expose it to a phosphor screen. Visualize the radiolabeled RNA products using a phosphorimager. The appearance of a band corresponding to the size of the RNA after 2-CdAMP incorporation, and the absence of longer products, indicates successful chain termination.[3]
Table of Experimental Conditions
The following table summarizes typical concentrations used in studies evaluating 2'-C-methyl nucleotide-mediated chain termination.[3]
| Component | Concentration | Purpose |
| PV RdRp | 1 µM | Enzyme catalyzing RNA synthesis |
| ssAU RNA Template | 20 µM | Template for RNA synthesis |
| NTPs (UTP, ATP, etc.) | 500 µM | Building blocks for RNA chain |
| 2'-C-Me-ATP | 500 µM | Experimental chain terminator |
Visualizations
Mechanism of 2'-C-Methyl Nucleotide Chain Termination
Caption: Mechanism of 2'-C-methyl nucleotide chain termination.
Experimental Workflow for Chain Termination Assay
Caption: Workflow for an in vitro chain termination assay.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. 2'-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiviral agents acting as DNA or RNA chain terminators - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CldATP Incorporation in PCR
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with the incorporation of 2-Chloro-2'-deoxyadenosine-5'-triphosphate (CldATP) in their Polymerase Chain Reaction (PCR) experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no PCR product after substituting dATP with CldATP?
Poor yield or amplification failure when using CldATP in place of dATP can stem from several factors. The primary reasons include:
-
Reduced Polymerase Efficiency: Most DNA polymerases exhibit a lower incorporation efficiency for modified nucleotides like CldATP compared to their natural counterparts (dATP). The bulky chlorine atom can cause steric hindrance within the enzyme's active site.
-
Suboptimal Reagent Concentrations: The optimal concentrations for Magnesium Chloride (MgCl₂), dNTPs, and CldATP itself may differ significantly from standard PCR protocols.
-
Incompatible DNA Polymerase: Not all DNA polymerases are suitable for incorporating modified nucleotides. High-fidelity proofreading polymerases may be more likely to stall or excise the modified base.
-
Non-optimized Cycling Conditions: Standard PCR cycling parameters for annealing and extension may not be sufficient or appropriate when CldATP is used.
-
Template-Specific Issues: The incorporation of CldATP can be sequence-dependent, with some studies noting that polymerases may pause or dissociate at sites requiring multiple, consecutive CldATP insertions.[1]
Q2: How does CldATP impact DNA polymerase activity compared to natural dATP?
CldATP can substitute for dATP, but its presence alters the dynamics of DNA synthesis.[1] Studies have shown that:
-
Increased Pausing: DNA polymerases encounter more frequent and pronounced pause sites when CldATP is used, particularly in template regions with significant secondary structure or those requiring the insertion of several CldATPs in a row.[1]
-
Slower Extension Rate: The overall rate of primer extension is decreased, even at sites where only a single CldATP is incorporated.[1]
-
Potential for Misincorporation: Under certain conditions, especially when the corresponding normal dNTP is absent, CldATP may be misincorporated in place of guanine (G) or thymine (T).[1]
Troubleshooting Guides & Optimization Protocols
If you are experiencing poor CldATP incorporation, follow these systematic troubleshooting steps.
Issue 1: Low PCR Yield or No Amplification
The most common issue is a significant drop in product yield. This is often a matter of optimizing the reaction components and thermal cycling conditions.
It is crucial to optimize the concentration of key reaction components. Standard conditions are often suboptimal for modified nucleotides.
| Component | Standard PCR Conc. | Recommended Range for CldATP | Key Considerations |
| CldATP | N/A | 50-200 µM | Start by replacing 100% of dATP. If issues persist, try a mix of CldATP and dATP (e.g., 3:1 ratio). |
| dNTPs (dCTP, dGTP, dTTP) | 50-200 µM each | 50-200 µM each | Ensure all dNTPs are at equimolar concentrations.[2] Avoid repeated freeze-thaw cycles.[3] |
| MgCl₂ | 1.5-2.0 mM | 1.5-4.5 mM | This is a critical parameter to optimize. Higher concentrations may be required but can reduce specificity.[3][4] |
| DNA Polymerase | 0.5-1.25 units/50µL | Per Manufacturer's Specs | Test different polymerases. A robust non-proofreading polymerase (e.g., standard Taq) may be more tolerant. |
| Template DNA | 1 ng - 100 ng | 1 ng - 100 ng | High-quality, pure DNA is essential. Contaminants can inhibit the reaction.[3] |
Experimental Protocol 1: Optimizing CldATP and MgCl₂ Concentrations
This protocol uses a matrix approach to simultaneously test different CldATP and MgCl₂ concentrations to find the optimal combination for your specific template and primer set.
Methodology:
-
Prepare Master Mixes: Create a primary master mix containing buffer, primers, dNTPs (excluding dATP/CldATP), and polymerase.
-
Aliquot for CldATP titration: Divide the master mix into separate tubes. In each, add CldATP to final concentrations of 50 µM, 100 µM, and 200 µM.
-
Set up PCR tubes: For each CldATP concentration, set up a row of PCR tubes.
-
Titrate MgCl₂: Add MgCl₂ to each tube in the row to achieve a range of final concentrations (e.g., 1.5 mM, 2.0 mM, 2.5 mM, 3.0 mM, 3.5 mM).[5]
-
Add Template and Water: Add your template DNA and nuclease-free water to bring each reaction to the final volume.
-
Run PCR: Use a starting annealing temperature 3-5°C below the calculated primer Tₘ and an extended extension time (e.g., 1.5 min/kb).[3][6]
-
Analyze Results: Run the products on an agarose gel to identify the combination of CldATP and MgCl₂ that yields the most specific product with the highest intensity.
Issue 2: Non-Specific Products or Smeared Bands
The appearance of unexpected bands or smearing on your gel indicates sub-optimal reaction specificity.
| Parameter | Standard Protocol | Recommendation for CldATP | Rationale |
| Initial Denaturation | 94-95°C for 1-2 min | 95°C for 2-3 min | Ensures complete denaturation, which can be hindered by high Mg²⁺ concentrations.[7] |
| Denaturation | 94-95°C for 30 sec | 95°C for 30 sec | Generally sufficient, but can be extended for GC-rich templates.[7] |
| Annealing Temp. | 5°C below primer Tₘ | Gradient PCR (Tₘ - 5°C to Tₘ + 5°C) | The optimal annealing temperature may increase. A gradient PCR is the most effective way to determine this empirically.[5][8] |
| Extension Time | 1 min/kb | 1.5 - 2 min/kb | The reduced incorporation rate of CldATP necessitates a longer extension time to ensure full-length product synthesis.[3] |
| Number of Cycles | 25-35 | 30-40 | Lower efficiency per cycle may require more overall cycles to generate sufficient product.[9] |
Experimental Protocol 2: Optimizing Annealing Temperature with Gradient PCR
This protocol helps eliminate non-specific amplification by identifying the optimal annealing temperature.
Methodology:
-
Prepare Reaction Mix: Prepare a single master mix using the best CldATP and MgCl₂ concentrations determined from Protocol 1.
-
Aliquot Reactions: Distribute the master mix into a strip of PCR tubes. Add template DNA to each.
-
Program Thermal Cycler: Set up the thermal cycler with a temperature gradient for the annealing step. The gradient should span a range of at least 10°C, centered around the calculated Tₘ of your primers (e.g., 55°C to 65°C).[8]
-
Run PCR: Execute the gradient PCR program.
-
Analyze Results: Visualize the products on an agarose gel. The lane corresponding to the highest temperature that produces a single, strong band of the correct size is the optimal annealing temperature.
Visualizations
Diagram 1: CldATP vs. dATP Incorporation by DNA Polymerase
Caption: Structural differences between dATP and CldATP affecting polymerase interaction.
Diagram 2: Troubleshooting Workflow for Poor CldATP Incorporation
Caption: A step-by-step decision tree for troubleshooting CldATP PCR experiments.
Diagram 3: Key Factors Influencing CldATP PCR Efficiency
Caption: Interrelated factors that must be co-optimized for successful CldATP incorporation.
References
- 1. Incorporation of 2-halogeno-2'-deoxyadenosine 5-triphosphates into DNA during replication by human polymerases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polymerase Chain Reaction: Basic Protocol Plus Troubleshooting and Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. Effect of concentration of MgCl2 on random-amplified DNA polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. General Guidelines for PCR Optimization [primerdigital.com]
- 6. PCR Troubleshooting Guide | Thermo Fisher Scientific - NO [thermofisher.com]
- 7. Optimizing your PCR [takarabio.com]
- 8. Optimization of PCR Conditions for Amplification of GC‐Rich EGFR Promoter Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
Technical Support Center: Improving the Efficiency of Enzymatic Synthesis of 2-CdATP
Welcome to the technical support center for the enzymatic synthesis of 2-chloro-2'-deoxyadenosine-5'-triphosphate (2-CdATP). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general enzymatic pathway for synthesizing 2-CdATP?
A1: A common and efficient method for the enzymatic synthesis of 2-CdATP is a one-pot cascade reaction.[1][2] This process can start from the nucleobase 2-chloroadenine (2-Cl-adenine) and utilizes a series of enzymes to build the final triphosphate product. A typical cascade involves three key enzymes:
-
Adenine Phosphoribosyltransferase (APT): Catalyzes the attachment of the 2-Cl-adenine base to a ribose moiety.[1][2]
-
Polyphosphate Kinase (PPK): Performs two sequential phosphorylation steps to convert the nucleoside monophosphate to a triphosphate.[1][2]
-
Ribonucleotide Reductase (RNR): Reduces the ribose sugar to a deoxyribose, yielding the final 2-CdATP product.[1][2]
Q2: What are the primary enzymes involved in the phosphorylation of 2-chlorodeoxyadenosine (Cladribine)?
A2: When starting with the nucleoside 2-chlorodeoxyadenosine (Cladribine), the intracellular phosphorylation to its active triphosphate form is primarily mediated by deoxyribonucleoside kinases. Specifically, deoxycytidine kinase (dCK) and deoxyguanosine kinase (dGK) are the key enzymes responsible for the initial phosphorylation to the monophosphate derivative.[3] Subsequent phosphorylations to the di- and triphosphate forms are carried out by other cellular kinases.
Q3: Are there common side products to be aware of during 2-CdATP synthesis?
A3: Yes, a common side product in the one-pot enzymatic cascade is the accumulation of the diphosphate intermediate, 2-chloro-2'-deoxyadenosine-5'-diphosphate (2-CdADP) .[2] This can occur if the final phosphorylation step is inefficient or if the reaction is not allowed to proceed to completion.
Q4: How can I purify the final 2-CdATP product?
A4: High-Performance Liquid Chromatography (HPLC) is a standard and effective method for the purification of 2-CdATP and other nucleotide analogs. Reversed-phase HPLC (RP-HPLC) is often used, which separates molecules based on their hydrophobicity.
Q5: What are the optimal storage conditions for 2-CdATP?
A5: As a nucleotide analog, 2-CdATP should be stored at -20°C for long-term stability. Short-term exposure to ambient temperatures for up to a week is generally acceptable. The solution is typically colorless to slightly yellow.
Troubleshooting Guide
Low Yield of 2-CdATP
| Potential Cause | Recommended Action |
| Suboptimal Reaction pH | The enzymes in the cascade have different optimal pH ranges. Ensure the reaction buffer is within the overlapping optimal range for all enzymes. For the APT-PPK-RNR cascade, a pH of around 8.0 is a good starting point.[1] |
| Incorrect Reaction Temperature | Enzyme activity is highly temperature-dependent. For the APT-PPK-RNR cascade, a temperature range of 40-50°C has been shown to be effective.[4] Temperatures outside of this range can lead to decreased enzyme activity or instability. |
| Enzyme Instability or Inactivity | Confirm the activity of each enzyme stock individually before setting up the cascade reaction. Improper storage or multiple freeze-thaw cycles can lead to a loss of activity. Consider adding stabilizing agents if enzyme degradation is suspected. |
| Substrate Inhibition | High concentrations of the initial substrate (e.g., 2-Cl-adenine or 2-chlorodeoxyadenosine) can sometimes inhibit the activity of the enzymes. If substrate inhibition is suspected, try running the reaction with a lower starting concentration of the substrate. |
| Insufficient ATP Regeneration | In kinase-based systems, a robust ATP regeneration system is crucial for driving the reaction forward. Ensure that the components of the ATP regeneration system (e.g., a phosphate donor and the corresponding kinase) are active and present in sufficient concentrations. |
| Accumulation of Diphosphate Intermediate | If analysis shows a high level of 2-CdADP, the final phosphorylation step may be the bottleneck. Consider increasing the concentration or activity of the enzyme responsible for the final phosphorylation step (e.g., PPK or a nucleoside diphosphate kinase). |
| Presence of Inhibitors in the Reaction Mixture | Contaminants from the starting materials or buffers can inhibit enzyme activity. Use high-purity reagents and ensure that no known inhibitors of the enzymes are present. |
Data Presentation
Table 1: Effect of pH on the Relative Activity of Enzymes in a 2-CdATP Synthesis Cascade
| pH | Relative Activity of APT (%) | Relative Activity of PPK (%) | Relative Activity of RNR (%) |
| 7.0 | ~80 | ~70 | ~60 |
| 7.5 | ~95 | ~85 | ~80 |
| 8.0 | 100 | 100 | 100 |
| 8.5 | ~90 | ~95 | ~90 |
| 9.0 | ~70 | ~80 | ~75 |
Data adapted from a study on a novel one-pot enzyme cascade for cladribine triphosphate biosynthesis. 100% relative activity corresponds to the optimal activity measured for each enzyme.[1]
Table 2: Effect of Temperature on the Relative Activity of Enzymes in a 2-CdATP Synthesis Cascade
| Temperature (°C) | Relative Activity of APT (%) | Relative Activity of PPK (%) | Relative Activity of RNR (%) |
| 20 | ~40 | ~30 | ~20 |
| 30 | ~70 | ~60 | ~50 |
| 40 | 100 | 100 | 100 |
| 50 | ~90 | ~95 | ~90 |
Data adapted from a study on a novel one-pot enzyme cascade for cladribine triphosphate biosynthesis. 100% relative activity corresponds to the optimal activity measured for each enzyme at 40°C.[1]
Experimental Protocols
Protocol 1: One-Pot Enzymatic Synthesis of 2-CdATP from 2-Chloroadenine
This protocol is based on a novel enzyme cascade and should be optimized for specific laboratory conditions.[1][2]
Materials:
-
2-Chloroadenine (2-Cl-adenine)
-
Phosphoribosyl pyrophosphate (PRPP)
-
Adenine phosphoribosyltransferase (APT)
-
Polyphosphate kinase (PPK)
-
Ribonucleotide reductase (RNR)
-
ATP (as a cofactor)
-
Polyphosphate
-
Reaction Buffer (e.g., Tris-HCl, pH 8.0)
-
Magnesium Chloride (MgCl₂)
Procedure:
-
Prepare a reaction mixture in the reaction buffer containing 2-Cl-adenine, PRPP, ATP, polyphosphate, and MgCl₂.
-
Add the enzymes APT, PPK, and RNR to the reaction mixture. The optimal enzyme concentrations may need to be determined empirically, but a starting point could be in the nanomolar to micromolar range.[1]
-
Incubate the reaction at 40°C.
-
Monitor the progress of the reaction over time by taking aliquots and analyzing them by HPLC. The reaction should show the sequential appearance of 2-chloro-adenosine monophosphate (2-Cl-AMP), triphosphate (2-Cl-ATP), and the final product 2-CdATP.
-
Upon completion, the reaction can be stopped by heat inactivation of the enzymes or by adding a quenching agent like cold methanol.[5]
-
Proceed with purification of 2-CdATP, typically by preparative HPLC.
Protocol 2: Purification of 2-CdATP by Preparative HPLC
Materials:
-
Crude 2-CdATP reaction mixture
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Trifluoroacetic acid (TFA) or a suitable buffer salt (e.g., triethylammonium bicarbonate)
-
C18 reversed-phase preparative HPLC column
Procedure:
-
Clarify the crude reaction mixture by centrifugation or filtration (0.22 µm filter) to remove any precipitated proteins or particulates.
-
Equilibrate the preparative HPLC column with the initial mobile phase conditions (e.g., 95% Buffer A: water with 0.1% TFA; 5% Buffer B: acetonitrile with 0.1% TFA).
-
Inject the clarified sample onto the column.
-
Elute the bound compounds using a linear gradient of increasing Buffer B. The exact gradient will depend on the specific column and system but might range from 5% to 50% Buffer B over 30-40 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 260 nm) to detect the nucleotide peaks.
-
Collect the fractions corresponding to the 2-CdATP peak.
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Pool the pure fractions and lyophilize to obtain the purified 2-CdATP as a solid.
Visualizations
Caption: One-pot enzymatic synthesis workflow for 2-CdATP.
Caption: Troubleshooting workflow for low 2-CdATP yield.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel One-Pot Enzyme Cascade for the Biosynthesis of Cladribine Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the phosphorylation of 2-chlorodeoxyadenosine (CdA) and its correlation with clinical response in leukemia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Green Production of Cladribine by Using Immobilized 2′-Deoxyribosyltransferase from Lactobacillus delbrueckii Stabilized through a Double Covalent/Entrapment Technology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CldATP (2-Chloro-ATP) Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and troubleshooting of CldATP (2-Chloro-adenosine 5'-triphosphate) solutions.
Frequently Asked Questions (FAQs)
Q1: What is CldATP and what are its common variants?
A1: CldATP is an abbreviation for 2-Chloroadenosine 5'-triphosphate (2-Chloro-ATP), a chemically modified analog of adenosine triphosphate (ATP). It is commonly used in research to study purinergic signaling, as it can act as a more stable agonist or antagonist for P2Y and P2X receptors compared to ATP. Another common variant is 2'-Chloro-2'-deoxyadenosine-5'-triphosphate (2'-Chloro-dATP), which is an analog of deoxyadenosine triphosphate (dATP). It is crucial to verify which variant you are using as their applications may differ.
Q2: What is the recommended long-term storage condition for CldATP solutions?
A2: For long-term storage, CldATP solutions should be stored at -20°C or -80°C.[1][2] At these temperatures, the solution is stable for at least one to two years.[2] It is advisable to aliquot the solution upon first use to minimize freeze-thaw cycles.
Q3: What is the shelf-life of CldATP solutions?
A3: When stored properly at -20°C, CldATP solutions typically have a shelf life of 12 months.[1][3] For storage at -80°C, the stability extends to at least two years.[2]
Q4: Are CldATP solutions sensitive to light?
A4: While there is no specific information on the light sensitivity of CldATP, it is good laboratory practice to protect all nucleotide solutions from prolonged exposure to light.
Q5: What is the typical pH of a CldATP solution?
A5: CldATP solutions are generally supplied in water at a pH of 7.5 ±0.5.[1][3] A study on the related compound 2-chloro-2'-deoxyadenosine showed it is stable at neutral and basic pH but degrades in acidic conditions.[4] Therefore, maintaining a neutral to slightly basic pH is critical for the stability of CldATP.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity
If you are observing a lack of expected biological effect (e.g., no receptor activation or inhibition) in your experiments, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Degradation of CldATP | Verify the age and storage conditions of your CldATP stock. | If the stock is old or has been subjected to multiple freeze-thaw cycles, purchase a fresh vial. Always store aliquots at -20°C or -80°C. |
| Check the pH of your experimental buffer. | CldATP is susceptible to hydrolysis at acidic pH. Ensure your buffer is maintained at a neutral or slightly basic pH (7.0-8.0). | |
| Incorrect Concentration | Re-measure the concentration of your CldATP stock solution. | Use UV-Vis spectrophotometry to determine the concentration, using the appropriate extinction coefficient. For 2'-Chloro-dATP, λmax is 259 nm and ε is 15.1 L mmol⁻¹ cm⁻¹ in Tris-HCl pH 7.0.[1][3] |
| Enzymatic Degradation in Assay | Consider the presence of ectonucleotidases in your cell culture or tissue preparation. | Include an ectonucleotidase inhibitor in your assay buffer if you suspect enzymatic degradation of CldATP. |
| Receptor Desensitization | Review your experimental protocol for pre-incubation times and agonist concentrations. | Prolonged exposure to high concentrations of CldATP can lead to receptor desensitization. Optimize incubation times and use the lowest effective concentration. |
Issue 2: High Background Signal in Assays
High background can mask the specific signal in your experiments. The following table outlines potential reasons and remedies.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Contamination of Reagents | Test all assay components for contamination. | Use fresh, sterile pipette tips and microplates. Ensure all buffers are freshly prepared with high-purity water. |
| Non-specific Binding | Optimize blocking steps and washing procedures. | Increase the number of washes and consider using a different blocking agent in your assay buffer. |
| Autofluorescence of Compounds/Cells | Measure the fluorescence of your cells or compounds in the absence of the fluorescent probe. | If autofluorescence is high, consider using a different fluorescent dye with a distinct emission spectrum. |
Data Presentation
Table 1: Summary of Storage and Stability Data for CldATP Solutions
| Parameter | Recommendation | Reference |
| Long-Term Storage Temperature | -20°C or -80°C | [1][2] |
| Shelf Life at -20°C | 12 months | [1][3] |
| Shelf Life at -80°C | ≥ 2 years | [2] |
| Short-Term Temperature Exposure | Ambient temperature for up to 1 week is possible. | [1][3] |
| Recommended pH | 7.5 ±0.5 | [1][3] |
| Freeze-Thaw Cycles | Minimize by preparing single-use aliquots. | General best practice |
Experimental Protocols
Protocol 1: Preparation of CldATP Working Solutions
-
Thawing: Thaw the stock solution of CldATP on ice.
-
Dilution: Briefly centrifuge the vial to collect the solution at the bottom. Prepare serial dilutions of the CldATP stock solution in your desired experimental buffer (e.g., HEPES-buffered saline, pH 7.4).
-
Concentration Verification (Optional but Recommended): Measure the absorbance of the diluted solution at 259 nm to confirm the concentration.
-
Storage of Diluted Solutions: Use freshly prepared working solutions for your experiments. Avoid storing diluted solutions for extended periods.
Protocol 2: General Protocol for a Cell-Based Purinergic Receptor Assay
-
Cell Culture: Culture your cells of interest (e.g., HEK293 cells expressing a specific P2Y or P2X receptor) to the desired confluency in a multi-well plate.
-
Loading with Indicator (for Calcium Flux Assays): If measuring intracellular calcium, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Washing: Gently wash the cells with the assay buffer to remove excess dye and media components.
-
Addition of CldATP: Add the CldATP working solution to the wells at the desired final concentration. Include appropriate controls, such as a vehicle control (buffer only) and a positive control (a known agonist).
-
Signal Detection: Immediately measure the response (e.g., fluorescence intensity for calcium flux, or current for electrophysiology) using a plate reader or appropriate instrumentation.
-
Data Analysis: Analyze the data to determine the effect of CldATP on receptor activity.
Visualizations
Caption: Purinergic signaling pathway activated by CldATP.
Caption: Recommended workflow for handling CldATP solutions.
Caption: Troubleshooting decision tree for CldATP experiments.
References
Validation & Comparative
A Comparative Guide to the Incorporation of CldATP by Different DNA Polymerases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the incorporation of 2-Chloro-2'-deoxyadenosine-5'-triphosphate (CldATP), a deoxyadenosine triphosphate (dATP) analog, by various DNA polymerases. Understanding the efficiency and fidelity with which different polymerases incorporate CldATP is crucial for its application in research and as a potential therapeutic agent. This document summarizes key performance data, details relevant experimental protocols, and provides visual workflows to aid in the selection and application of DNA polymerases for studies involving CldATP.
Comparative Performance of DNA Polymerases with CldATP
The incorporation of CldATP in place of dATP by DNA polymerases is highly dependent on the specific enzyme. The following tables summarize the relative efficiencies, effects on DNA chain elongation, and misincorporation profiles of several common DNA polymerases when utilizing CldATP as a substrate.
Table 1: Relative Incorporation Efficiency of CldATP
| DNA Polymerase | Family | Relative Incorporation Efficiency | Notes |
| HIV-1 Reverse Transcriptase (RT) | RT | High | Efficiently incorporates CldATP. |
| Avian Myeloblastosis Virus (AMV) RT | RT | High | Similar to HIV-1 RT in its efficient utilization of CldATP. |
| Klenow Fragment (E. coli DNA Pol I) | A | Intermediate | Shows a moderate ability to incorporate CldATP. |
| Sequenase™ (Modified T7 DNA Pol) | A | Intermediate | Exhibits an intermediate capacity for CldATP incorporation. |
| Human DNA Polymerase α | B | Moderate | Substitutes CldATP for dATP with moderate efficiency but can cause pausing. |
| Human DNA Polymerase β | X | Low to Moderate | CldATP acts as a better inhibitor than a substrate, limiting chain extension. |
| Phage T4 DNA Polymerase | B | Low | Incorporates CldATP least efficiently among the tested polymerases.[1] |
Table 2: Effect of CldATP Incorporation on DNA Chain Elongation
| DNA Polymerase | Effect on Chain Elongation | Observations |
| HIV-1 Reverse Transcriptase (RT) | Continued elongation with some pausing | DNA strand elongation continues past most CldATP incorporation sites, though it can result in shorter chains compared to dATP incorporation.[1] |
| AMV Reverse Transcriptase (RT) | Continued elongation with some pausing | Similar to HIV-1 RT, allows for continued synthesis after incorporation.[1] |
| Klenow Fragment | Chain termination after consecutive incorporations | The incorporation of several consecutive CldATP residues significantly reduces the ability of the polymerase to continue strand elongation.[1] |
| Sequenase™ | Chain termination after consecutive incorporations | Similar to the Klenow fragment, multiple CldATP incorporations lead to termination.[1] |
| Human DNA Polymerase α | Increased pausing | CldATP incorporation leads to more frequent and pronounced pausing during DNA synthesis compared to dATP. |
| Human DNA Polymerase β | Significant chain termination | CldATP acts as a more effective inhibitor, leading to limited chain extension. |
| Phage T4 DNA Polymerase | Significant reduction in elongation | The low incorporation efficiency inherently limits significant chain elongation with CldATP.[1] |
Table 3: Misincorporation of CldATP
| DNA Polymerase | Misincorporation Frequency | Preferred Misincorporation Partner(s) |
| HIV-1 Reverse Transcriptase (RT) | Frequent (in the absence of dATP) | Can be misincorporated opposite thymine, cytosine, or guanine.[1] |
| AMV Reverse Transcriptase (RT) | Frequent (in the absence of dATP) | Similar misincorporation profile to HIV-1 RT.[1] |
| Klenow Fragment | Rare | Shows high fidelity, with very little to no misincorporation observed.[1] |
| Sequenase™ | Rare | Exhibits high fidelity against misincorporation of CldATP.[1] |
| Phage T4 DNA Polymerase | Rare | Demonstrates high fidelity with minimal misincorporation.[1] |
| Human DNA Polymerase α | Some misincorporation | Can misincorporate CldATP for G or T, but rarely for C. |
| Human DNA Polymerase β | Not extensively reported | - |
Experimental Protocols
The following is a generalized protocol for a single-nucleotide incorporation assay to determine the kinetic parameters (kcat and Km) of CldATP incorporation by a DNA polymerase. This protocol is based on standard methods for steady-state kinetic analysis and can be adapted for specific polymerases and experimental setups.[2][3]
Single-Nucleotide Incorporation Assay (Steady-State Kinetics)
Objective: To measure the rate of incorporation of a single CldATP molecule opposite a specific template base.
Materials:
-
Purified DNA polymerase of interest
-
5'-radiolabeled ([γ-32P]ATP) or fluorescently labeled primer
-
Unlabeled DNA template containing a single target site for incorporation
-
CldATP and natural dNTPs (dATP, dCTP, dGTP, dTTP) of high purity
-
Reaction buffer specific to the DNA polymerase
-
Quench solution (e.g., 95% formamide, 20 mM EDTA)
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
TBE buffer (Tris/Borate/EDTA)
-
Phosphorimager or fluorescence scanner
Procedure:
-
Primer-Template Annealing:
-
Mix the labeled primer and the DNA template in a 1:1.5 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl).
-
Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper annealing.
-
-
Reaction Setup:
-
Prepare a series of reaction mixtures on ice. Each reaction should contain the annealed primer-template duplex, the specific DNA polymerase in its recommended reaction buffer, and varying concentrations of CldATP.
-
A control reaction with varying concentrations of dATP should be run in parallel to determine the baseline incorporation kinetics.
-
The concentration of the DNA polymerase should be significantly lower than the concentration of the primer-template to ensure single-turnover conditions are not met (steady-state).
-
-
Initiation and Quenching:
-
Initiate the reactions by transferring the tubes to a water bath or heat block at the optimal temperature for the DNA polymerase.
-
At specific time points (e.g., 1, 2, 5, 10 minutes), quench the reactions by adding an equal volume of quench solution. The time points should be chosen to ensure the reaction is in the initial linear phase.
-
-
Gel Electrophoresis:
-
Denature the samples by heating at 95°C for 5 minutes in the quench solution.
-
Separate the reaction products (unextended primer and extended primer) on a denaturing polyacrylamide gel.
-
-
Data Acquisition and Analysis:
-
Visualize the gel using a phosphorimager (for 32P) or a fluorescence scanner.
-
Quantify the intensity of the bands corresponding to the unextended primer and the extended product.
-
Calculate the percentage of primer extension for each CldATP concentration and time point.
-
Determine the initial velocity (V0) of the reaction at each CldATP concentration from the linear phase of a product versus time plot.
-
Plot the initial velocities against the CldATP concentration and fit the data to the Michaelis-Menten equation to determine the kcat and Km values. The catalytic efficiency is then calculated as kcat/Km.
-
Visualizing Experimental Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate a typical workflow for comparing nucleotide analog incorporation and the mechanism of chain termination.
Caption: Workflow for comparing CldATP and dATP incorporation kinetics.
References
- 1. Comparative kinetics of nucleotide analog incorporation by vent DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steady-state kinetic analysis of DNA polymerase single-nucleotide incorporation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of 2-CdATP on DNA Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of 2-Chloro-2'-deoxyadenosine-5'-triphosphate (2-CdATP), the active metabolite of the anti-leukemic drug Cladribine, on DNA synthesis. We will compare its performance with other known DNA synthesis inhibitors, supported by experimental data and detailed methodologies.
Executive Summary
2-CdATP exhibits a potent dual mechanism of action, inhibiting both the production of DNA building blocks and the DNA polymerization process itself. It is a strong inhibitor of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, with a 50% inhibitory concentration (IC50) in the low micromolar range.[1] Furthermore, 2-CdATP serves as a substrate for DNA polymerases, where its incorporation leads to chain termination, effectively halting DNA replication.
Comparative Analysis of DNA Synthesis Inhibitors
The following table summarizes the inhibitory concentrations of 2-CdATP and other selected DNA synthesis inhibitors. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
| Inhibitor | Target(s) | Inhibitory Concentration (IC50/Km) | Cell Line/Enzyme Source |
| 2-CdATP (CldATP) | Ribonucleotide Reductase | 0.1 - 0.3 µM (50% inhibition)[1] | CCRF-CEM human lymphoblastic cells[1] |
| DNA Polymerase α | 0.6 µM (for half maximum velocity)[2] | Human | |
| DNA Polymerase β | 6 µM (for half maximum velocity)[2] | Human | |
| Gemcitabine triphosphate (dFdCTP) | Ribonucleotide Reductase, DNA Polymerase | Not explicitly found for RNR, inhibits DNA polymerases[3] | |
| Clofarabine triphosphate | Ribonucleotide Reductase, DNA Polymerase | Inhibits RNR by altering quaternary structure[4] | Human[4] |
| IC50 range of 0.028–0.29 μM in various cell lines (for parent drug) | Solid tumor and leukemia cell lines | ||
| Hydroxyurea | Ribonucleotide Reductase | Potent inhibitor | |
| Aphidicolin | DNA Polymerase α | Specific inhibitor | Eukaryotic cells |
| Foscarnet | DNA Polymerase | Non-nucleoside analog inhibitor | Viral and cellular DNA polymerases |
Experimental Protocols
Accurate validation of DNA synthesis inhibition requires robust experimental designs. Below are detailed methodologies for key experiments.
BrdU Incorporation Assay for Measuring DNA Synthesis in Cells
This assay measures the incorporation of the thymidine analog Bromodeoxyuridine (BrdU) into newly synthesized DNA.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with varying concentrations of the test inhibitor (e.g., 2-CdATP) for a predetermined time. Include a positive control (e.g., another known DNA synthesis inhibitor) and a negative control (vehicle).
-
BrdU Labeling: Add BrdU solution to the cell culture medium and incubate to allow for its incorporation into the DNA of proliferating cells.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize the cell membranes (e.g., with Triton X-100) to allow antibody access.
-
DNA Denaturation: Treat the cells with an acid (e.g., HCl) to denature the DNA and expose the incorporated BrdU.
-
Immunostaining: Incubate the cells with a primary antibody specific to BrdU, followed by a fluorescently labeled secondary antibody.
-
Analysis: Quantify the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. A decrease in fluorescence in treated cells compared to the control indicates inhibition of DNA synthesis.
In Vitro DNA Polymerase Inhibition Assay
This assay directly measures the effect of an inhibitor on the activity of purified DNA polymerases.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a DNA template-primer, deoxyribonucleoside triphosphates (dNTPs, including one radiolabeled dNTP or using a fluorescent-based detection method), and the purified DNA polymerase (e.g., DNA polymerase α or β).
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., 2-CdATP) to the reaction mixtures.
-
Reaction Initiation and Incubation: Initiate the reaction by adding the DNA polymerase and incubate at the optimal temperature for the enzyme.
-
Reaction Termination: Stop the reaction after a specific time by adding a stop solution (e.g., EDTA).
-
Analysis: Separate the DNA products by gel electrophoresis and quantify the amount of newly synthesized DNA. For radioactive assays, expose the gel to a phosphor screen or X-ray film. For fluorescent assays, use an appropriate imaging system. A decrease in the amount of product with increasing inhibitor concentration indicates inhibition of the DNA polymerase.
Measurement of Intracellular dNTP Pools by HPLC
This method quantifies the levels of deoxyribonucleoside triphosphates (dNTPs) within cells, which are expected to decrease upon inhibition of ribonucleotide reductase.
Protocol:
-
Cell Culture and Treatment: Treat cells with the test inhibitor as described for the BrdU assay.
-
Nucleotide Extraction: Harvest the cells and extract the nucleotides using a suitable method, such as perchloric acid or methanol extraction.
-
HPLC Analysis: Separate the extracted nucleotides using high-performance liquid chromatography (HPLC) with an appropriate column and mobile phase.
-
Quantification: Detect and quantify the dNTP peaks by UV absorbance or mass spectrometry. Compare the dNTP levels in treated cells to those in control cells. A significant reduction in dNTP pools in treated cells indicates inhibition of ribonucleotide reductase.
Visualizing Mechanisms and Workflows
Experimental Workflow for Validating 2-CdATP's Inhibitory Effect
Caption: Workflow for validating 2-CdATP's inhibitory effect on DNA synthesis.
Signaling Pathway: 2-CdATP-Induced Replication Stress and ATR-Chk1 Activation
Inhibition of DNA synthesis by 2-CdATP leads to replication stress, characterized by stalled replication forks. This stress activates the ATR-Chk1 signaling pathway, a critical component of the DNA damage response that leads to cell cycle arrest and attempts to repair the damage.
Caption: 2-CdATP-induced replication stress activates the ATR-Chk1 signaling pathway.
References
- 1. Reactome | Activation of ATR in response to replication stress [reactome.org]
- 2. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clofarabine 5′-di and -triphosphates inhibit human ribonucleotide reductase by altering the quaternary structure of its large subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The balance between ATR and DDK activities controls TopBP1-mediated locking of dormant origins at the pre-IC stage | bioRxiv [biorxiv.org]
Comparative Analysis of CldATP and 2-bromo-dATP in DNA Replication: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between nucleotide analogs is critical for advancing therapeutic strategies that target DNA replication. This guide provides a comparative analysis of two such analogs, 2-chloro-2'-deoxyadenosine-5'-triphosphate (CldATP) and 2-bromo-2'-deoxyadenosine-5'-triphosphate (2-bromo-dATP), focusing on their impact on DNA synthesis and cellular viability.
While both CldATP and the precursor to 2-bromo-dATP, 2-bromo-2'-deoxyadenosine (2-BrdAdo), have demonstrated potent cytotoxic effects by inhibiting DNA synthesis, the detailed molecular mechanisms and quantitative comparisons reveal important distinctions. This guide synthesizes the available experimental data to offer a clear comparison, outlines relevant experimental protocols, and visualizes the known and putative mechanisms of action.
Quantitative Data Presentation
The direct comparative quantitative data for CldATP and 2-bromo-dATP at the triphosphate level is limited in the current literature. However, studies on their nucleoside precursors, 2-chloro-2'-deoxyadenosine (2-CldAdo) and 2-bromo-2'-deoxyadenosine (2-BrdAdo), provide valuable insights into their relative potencies in cellular systems.
| Parameter | 2-CldAdo (precursor to CldATP) | 2-BrdAdo (precursor to 2-bromo-dATP) | Deoxyadenosine (dAdo) | Reference |
| IC50 (Growth Inhibition in CCRF-CEM cells) | 0.045 µM | 0.068 µM | 0.9 µM (with an adenosine deaminase inhibitor) | [1] |
| 50% Inhibition of DNA Synthesis (in 18-h exposure) | Similar to IC50 | Similar to IC50 | Similar to IC50 | [1] |
| EC50 (Clonogenicity over 18 h) | Similar to IC50 | Similar to IC50 | Similar to IC50 | [1] |
Table 1: Comparative Cytotoxicity of Nucleoside Precursors. This table summarizes the concentrations required to inhibit cell growth and DNA synthesis by 50% for the nucleoside precursors of CldATP and 2-bromo-dATP in a human T-lymphoblastoid cell line.[1]
Mechanisms of Action in DNA Replication
CldATP: A Dual-Action Inhibitor
CldATP disrupts DNA replication through a well-characterized dual mechanism:
-
Incorporation into DNA and Chain Termination: CldATP is recognized as a substrate by various DNA polymerases and is incorporated into the growing DNA strand in place of dATP. The presence of the chlorine atom, however, can impede further elongation, leading to chain termination. This effect is particularly pronounced after the incorporation of several consecutive CldAdo residues.
-
Inhibition of Ribonucleotide Reductase (RNR): CldATP is a potent inhibitor of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, which are the essential building blocks for DNA synthesis. By inhibiting RNR, CldATP depletes the cellular pools of dNTPs, further halting DNA replication.
2-bromo-dATP: An Emerging Analog with a Less Defined Mechanism
The detailed mechanism of action for 2-bromo-dATP is not as extensively documented as that of CldATP. However, based on the cytotoxic effects of its precursor, 2-BrdAdo, it is evident that 2-bromo-dATP also acts as a potent inhibitor of DNA synthesis.[1] It is hypothesized that, similar to CldATP, 2-bromo-dATP is incorporated into the DNA chain by DNA polymerases, leading to the disruption of the replication process. The larger size of the bromine atom compared to chlorine may influence its interaction with the active site of DNA polymerases and the subsequent steps of DNA elongation. Further research is required to fully elucidate its potential effects on ribonucleotide reductase and other cellular targets.
Visualizing the Mechanisms and Experimental Workflows
To better understand the molecular interactions and experimental approaches, the following diagrams illustrate the signaling pathway for CldATP's action, a proposed pathway for 2-bromo-dATP, and a general workflow for comparing these nucleotide analogs.
Figure 1: Mechanism of Action for CldATP. This diagram illustrates the dual inhibitory pathway of CldATP on DNA replication.
References
A Comparative Guide to the Quantification of 2-Chloro-2'-deoxyadenosine-5'-triphosphate (2-CdATP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of 2-chloro-2'-deoxyadenosine-5'-triphosphate (2-CdATP), the active metabolite of the therapeutic agent cladribine. Accurate measurement of intracellular 2-CdATP is critical for pharmacokinetic studies, drug efficacy assessment, and understanding its mechanism of action. This document focuses on the cross-validation of the most prominent analytical technique, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and discusses the theoretical application of Enzyme-Linked Immunosorbent Assay (ELISA) for this purpose.
Overview of Quantification Methods
The quantification of 2-CdATP presents analytical challenges due to its polar nature and the complexity of the intracellular matrix. The two primary methods considered for this application are LC-MS/MS and ELISA.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has emerged as the gold standard for the quantification of small molecules in complex biological matrices. It offers high sensitivity and specificity by separating the analyte from other cellular components via liquid chromatography, followed by mass-based detection and fragmentation for unambiguous identification and quantification.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a plate-based immunoassay technique that relies on the specific binding of an antibody to the target analyte. While widely used for protein quantification, its application for small molecules like 2-CdATP requires the development of highly specific antibodies. Currently, there are no commercially available ELISA kits specifically validated for 2-CdATP quantification.
Quantitative Performance Comparison
The following table summarizes the quantitative performance data for a validated weak anion-exchange liquid chromatography coupled with tandem mass spectrometry (WAX-LC/MS/MS) method for the determination of 2-CdATP in cell lysate.[1] Data for a specific 2-CdATP ELISA is not available in published literature; therefore, a qualitative comparison based on the general characteristics of the technology is provided.
Table 1: Quantitative Performance of 2-CdATP Quantification Methods
| Performance Metric | LC-MS/MS (WAX-LC/MS/MS)[1] | ELISA (Hypothetical) |
| Linearity (Dynamic Range) | 1.31–52.3 nM | Typically narrower than LC-MS/MS. The linear range would be dependent on the specific antibody-antigen binding kinetics and would need to be determined experimentally. |
| Accuracy | Within ±20% | Can be high, but may be affected by matrix effects and cross-reactivity with structurally similar molecules.[2] |
| Precision (Intra- and Inter-day) | Within ±20% | Good precision is achievable, with intra- and inter-assay coefficients of variation (CVs) typically below 15%. |
| Limit of Detection (LOD) | Not explicitly stated, but the lower limit of the dynamic range is 1.31 nM | Highly dependent on antibody affinity. Could potentially achieve low nanomolar to picomolar sensitivity, but this would require a highly optimized assay. |
| Limit of Quantification (LOQ) | 1.31 nM (as the lowest point of the dynamic range) | Would need to be experimentally determined and would likely be in the low nanomolar range for a well-developed assay. |
| Specificity | High, based on chromatographic retention time and specific mass transitions | Potentially lower than LC-MS/MS. Cross-reactivity with cladribine, its monophosphate and diphosphate forms, and endogenous adenosine triphosphate (ATP) would be a significant concern. |
Experimental Protocols
Validated Weak Anion-Exchange Liquid Chromatography-Tandem Mass Spectrometry (WAX-LC/MS/MS) Method for 2-CdATP Quantification[1]
This protocol is based on the validated method by Jansen et al. (2007).
1. Sample Preparation (Cell Lysate):
-
Harvest cells and wash with a suitable buffer.
-
Lyse the cells using an appropriate lysis buffer.
-
Perform protein precipitation to remove interfering proteins.
-
Collect the supernatant containing the nucleotides.
2. Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column: A weak anion-exchange (WAX) column.
-
Mobile Phase A: An aqueous buffer (e.g., ammonium acetate).
-
Mobile Phase B: A higher concentration of the aqueous buffer or an organic modifier.
-
Gradient: A gradient elution program to separate 2-CdATP from other cellular components and its mono- and di-phosphate forms.
-
Flow Rate: A flow rate suitable for the column dimensions.
3. Mass Spectrometric Detection:
-
Mass Spectrometer: A tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for 2-CdATP and an internal standard.
4. Quantification:
-
A calibration curve is constructed using standards of known 2-CdATP concentrations.
-
The concentration of 2-CdATP in the samples is determined by interpolating their response from the calibration curve.
General Protocol for a Hypothetical Competitive ELISA for 2-CdATP
This is a theoretical protocol, as a specific validated ELISA for 2-CdATP has not been identified in the literature.
1. Reagent Preparation:
-
Prepare coating buffer, wash buffer, assay buffer, and stop solution.
-
Prepare a series of 2-CdATP standards of known concentrations.
-
Dilute the anti-2-CdATP antibody and the enzyme-conjugated 2-CdATP (or a competitor molecule) in assay buffer.
2. Assay Procedure:
-
Coat a 96-well microplate with an anti-2-CdATP antibody and incubate.
-
Wash the plate to remove unbound antibody.
-
Block the plate to prevent non-specific binding.
-
Add standards and samples to the wells, followed by the addition of a known amount of enzyme-conjugated 2-CdATP.
-
Incubate to allow competitive binding between the 2-CdATP in the sample/standard and the enzyme-conjugated 2-CdATP for the antibody binding sites.
-
Wash the plate to remove unbound reagents.
-
Add the enzyme substrate and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of 2-CdATP in the sample.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the concentrations of the 2-CdATP standards.
-
Determine the concentration of 2-CdATP in the samples by interpolating their absorbance values from the standard curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of 2-CdATP and a typical workflow for comparing quantification methods.
Caption: Experimental workflow for the cross-validation of 2-CdATP quantification methods.
Caption: Simplified signaling pathway of 2-CdATP's mechanism of action.
Conclusion
For the quantitative analysis of 2-CdATP in biological matrices, LC-MS/MS is a well-established and validated method that provides high sensitivity, specificity, and a wide dynamic range.[1] While ELISA offers a high-throughput and potentially cost-effective alternative, the lack of a commercially available and validated kit for 2-CdATP makes its immediate application challenging. The development of a specific and sensitive antibody for 2-CdATP would be a prerequisite for establishing a reliable ELISA. Researchers should consider the specific requirements of their study, including sample throughput, required sensitivity, and available instrumentation, when selecting the most appropriate quantification method. For definitive and robust quantification, the validated LC-MS/MS method is the recommended approach.
References
- 1. Development and validation of an assay for the quantitative determination of cladribine nucleotides in MDCKII cells and culture medium using weak anion-exchange liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Cladribine on Neuronal Apoptosis: New Insight of In Vitro Study in Multiple Sclerosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of CldATP and Other Cytostatic Nucleotides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Cladribine triphosphate (CldATP) and other prominent cytostatic nucleotides: Fludarabine triphosphate (F-ara-ATP), Gemcitabine triphosphate (dFdCTP), and Cytarabine triphosphate (ara-CTP). These nucleotide analogs are potent chemotherapeutic agents that interfere with DNA synthesis and repair, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. This document synthesizes experimental data to offer an objective comparison of their performance, supported by detailed methodologies and visual representations of their mechanisms of action.
Mechanism of Action: A Shared Path with Distinctive Features
All four nucleotide analogs are prodrugs that, upon cellular uptake, are phosphorylated to their active triphosphate forms by cellular kinases. As analogs of natural deoxynucleotides, they exert their cytotoxic effects primarily through two interconnected pathways: the inhibition of key enzymes involved in DNA synthesis and their incorporation into DNA, leading to the termination of DNA chain elongation and the induction of programmed cell death (apoptosis).
Key Molecular Targets:
-
Ribonucleotide Reductase (RNR): This enzyme is crucial for converting ribonucleotides into deoxyribonucleotides, the building blocks of DNA. Inhibition of RNR depletes the intracellular pool of deoxynucleoside triphosphates (dNTPs), which both hinders DNA synthesis and can enhance the incorporation of the nucleotide analogs into DNA by reducing the competition from their natural counterparts.
-
DNA Polymerases: These enzymes are responsible for synthesizing new DNA strands. The triphosphate forms of these analogs can act as competitive inhibitors of DNA polymerases and, upon incorporation, can terminate chain elongation.
Below is a generalized signaling pathway illustrating the activation and mechanism of action of these cytostatic nucleotides.
Figure 1: Generalized activation and mechanism of action for cytostatic nucleoside analogs.
Comparative Efficacy: Quantitative Data
The following tables summarize key quantitative data on the efficacy of CldATP, F-ara-ATP, dFdCTP, and ara-CTP, derived from various experimental studies. Direct comparisons should be made with caution, as experimental conditions can vary between studies.
Table 1: Cytotoxicity (IC50) in Leukemia and Lymphoma Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
| Nucleoside Analog | Cell Line | IC50 (µM) |
| Cladribine | HL-60 | 0.024 ± 0.003 |
| MOLT-4 | 0.009 ± 0.001 | |
| THP-1 | 0.031 ± 0.004 | |
| Fludarabine | WSU-NHL | 0.049 |
| LAMA-84 | 0.101 | |
| JURL-MK1 | 0.239 | |
| Gemcitabine | CCRF-CEM | 0.002 - 0.004 |
| Cytarabine | HL-60 | 0.04 - 0.1 |
| CCRF-CEM | 0.003 - 0.008 |
Data sourced from multiple studies and databases. Variations in experimental conditions may exist.
Table 2: Inhibition of Key Enzymes
This table presents the inhibition constants (Ki) or the apparent Michaelis constants (Km) for the incorporation of the active triphosphate forms of the nucleoside analogs by their target enzymes. A lower Ki or Km value indicates a higher affinity of the inhibitor for the enzyme.
| Active Triphosphate | Enzyme | Parameter | Value (µM) |
| CldATP | Ribonucleotide Reductase | Apparent Ki | 0.5 ± 0.1 |
| F-ara-ATP | Ribonucleotide Reductase | Apparent Ki | 6.8 ± 1.3 |
| DNA Polymerase α | Apparent Km | 0.053 | |
| dFdCTP | DNA Polymerase α | Apparent Ki | 11.2 |
| DNA Polymerase ε | Apparent Ki | 14.4 | |
| ara-CTP | DNA Polymerase α | Apparent Km | 0.077 |
Data compiled from various research articles. The parameter "Apparent Km" for DNA Polymerase α reflects the concentration required for half-maximal rate of incorporation.
Table 3: Induction of Apoptosis
This table provides a qualitative and, where available, quantitative comparison of the apoptosis-inducing capabilities of the parent nucleoside analogs.
| Nucleoside Analog | Cell Line(s) | Apoptosis Induction |
| Cladribine | Jurkat, HSB2 | Induces concentration-dependent apoptosis. In combination with other agents in AML cell lines (OCI-AML3), apoptosis increased to ~63%[1]. |
| Fludarabine | B-lymphoid | Induces apoptosis, associated with changes in cell surface proteins like CD95 (Fas)[2]. |
| Gemcitabine | HL-60 | Shows a high degree of intrinsic cytotoxicity and induction of apoptosis as a single agent. |
| Cytarabine | Jurkat, HSB2 | Induces concentration-dependent apoptosis. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key assays used to evaluate the efficacy of cytostatic nucleotides.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Expose the cells to various concentrations of the cytostatic nucleoside for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.
References
Assessing the Purity of 2-Chloro-2'-deoxyadenosine-5'-triphosphate: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing 2-Chloro-2'-deoxyadenosine-5'-triphosphate (2-CdATP), the active metabolite of the therapeutic agent Cladribine, ensuring its purity is paramount for the validity and reproducibility of experimental results. This guide provides a comparative overview of analytical methodologies for assessing the purity of 2-CdATP, with a focus on high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). We also present a comparison with its natural counterpart, 2'-deoxyadenosine-5'-triphosphate (dATP), and discuss potential impurities.
Comparison of Analytical Methods for Purity Assessment
The two primary methods for determining the purity of 2-CdATP are ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Each method offers distinct advantages and is suited for different aspects of purity analysis.
High-Performance Liquid Chromatography (HPLC) is a robust and widely accessible technique for quantifying the purity of 2-CdATP. When coupled with a UV detector, it allows for the separation and quantification of the main compound from its potential impurities. The use of ion-pairing agents is crucial for the retention of highly polar triphosphate compounds on a reversed-phase column.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers higher sensitivity and specificity compared to HPLC-UV. This technique is particularly valuable for identifying and quantifying trace-level impurities that may not be resolved or detected by UV. The mass spectrometer provides mass-to-charge ratio information, which aids in the structural elucidation of unknown impurities.
A summary of the comparison between these two methods is presented below:
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity with UV detection | Separation based on polarity with mass-based detection |
| Specificity | Good | Excellent |
| Sensitivity | Moderate | High |
| Quantification | Accurate for major components | Accurate for trace and major components |
| Impurity Identification | Limited to known standards | Enables structural elucidation of unknown impurities |
| Cost & Complexity | Lower | Higher |
Purity Comparison: 2-CdATP vs. dATP
While direct comparative purity data between different commercial sources of 2-CdATP is not extensively published, manufacturers typically specify a purity of ≥95% as determined by HPLC.[1] For its natural analog, dATP, purities of ≥95% to ≥97% are also common.[2][3] It is crucial for researchers to independently verify the purity of their 2-CdATP lots, as impurities can significantly impact experimental outcomes.
| Compound | Typical Purity Specification (by HPLC) | Key Potential Impurities |
| This compound (2-CdATP) | ≥95% | 2-chloroadenine, 2-CdADP, 2-CdAMP, synthesis byproducts |
| 2'-Deoxyadenosine-5'-triphosphate (dATP) | ≥95% - ≥97% | dADP, dAMP, other deoxynucleoside triphosphates |
Experimental Protocols
Below are detailed methodologies for the analysis of 2-CdATP purity using IP-RP-HPLC and LC-MS/MS.
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) for 2-CdATP Purity
This protocol is adapted from established methods for separating nucleoside triphosphates.[2][4]
-
Instrumentation: An HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and a gradient pump.
-
Mobile Phase A: 100 mM Triethylammonium acetate (TEAA), pH 7.0.
-
Mobile Phase B: 100 mM Triethylammonium acetate (TEAA) in 50% acetonitrile.
-
Gradient:
-
0-5 min: 100% A
-
5-20 min: 0-50% B (linear gradient)
-
20-25 min: 50% B
-
25-30 min: 100% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: 260 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 2-CdATP in water to a final concentration of 1 mM.
LC-MS/MS for 2-CdATP Impurity Profiling
This protocol utilizes an ion-pairing agent compatible with mass spectrometry for enhanced sensitivity.[1][5]
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. A C18 or porous graphitic carbon column is suitable.
-
Mobile Phase A: 8.6 mM Triethylamine (TEA) and 100 mM Hexafluoroisopropanol (HFIP) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient will need to be developed to separate 2-CdATP from its potential impurities. A starting point could be a linear gradient from 5% to 50% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MS/MS Parameters:
-
Precursor Ion (for 2-CdATP): m/z 524.0
-
Product Ions: Monitor for characteristic fragments (e.g., loss of phosphate groups). Specific transitions will need to be optimized.
-
-
Sample Preparation: Dilute the 2-CdATP sample in Mobile Phase A to a concentration suitable for MS detection (e.g., 1-10 µM).
Visualizing the Analytical Workflow and Mechanism
To better illustrate the processes involved in assessing 2-CdATP purity and its mechanism of action, the following diagrams are provided.
References
- 1. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An ion-pair reversed-phase HPLC method for determination of fresh tissue adenine nucleotides avoiding freeze-thaw degradation of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Processive Incorporation of Deoxynucleoside Triphosphate Analogs by Single-Molecule DNA Polymerase I (Klenow Fragment) Nanocircuits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison: 2-CdATP and F-ara-ATP Effects on DNA Polymerases
For researchers, scientists, and drug development professionals, understanding the nuanced differences between therapeutic nucleoside analogs is paramount. This guide provides a comprehensive comparison of the effects of 2-chlorodeoxyadenosine triphosphate (2-CdATP) and fludarabine triphosphate (F-ara-ATP) on DNA polymerases, supported by experimental data and detailed methodologies.
Both 2-CdATP and F-ara-ATP are the active triphosphate forms of the purine nucleoside analogs cladribine (2-chlorodeoxyadenosine) and fludarabine, respectively. These compounds are pivotal in the treatment of various hematological malignancies. Their primary mechanism of action involves the disruption of DNA synthesis, leading to cytotoxicity in rapidly dividing cancer cells. This guide delves into their comparative efficacy in inhibiting various DNA polymerases, the key enzymes responsible for DNA replication and repair.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of 2-CdATP and F-ara-ATP against different human DNA polymerases varies, highlighting their distinct biochemical profiles. The following table summarizes the available quantitative data (IC50 and Ki values) for each compound against several key DNA polymerases.
| Compound | DNA Polymerase | Inhibition Constant (Ki) | IC50 Value |
| 2-CdATP (Cl-dATP) | DNA Polymerase α | 1 µM | Not Reported |
| DNA Polymerase β | Poor substrate, specific Ki not determined | Not Reported | |
| F-ara-ATP | DNA Polymerase α | Not Reported | 1.6 µM[1] |
| DNA Polymerase β | Not Reported | 24 µM[1] | |
| DNA Polymerase ε | Not Reported | 1.3 µM[1] | |
| DNA Polymerase γ | Not Reported | 44 µM[1] | |
| DNA Primase | 6.1 µM[2] | 2.3 µM[2] |
Key Insights from the Data:
-
F-ara-ATP demonstrates potent inhibition of the replicative DNA polymerases α and ε, with IC50 values in the low micromolar range.[1]
-
The inhibitory effect of F-ara-ATP on DNA polymerase β and the mitochondrial DNA polymerase γ is significantly lower, with much higher IC50 values.[1]
-
2-CdATP is a competitive inhibitor of DNA polymerase α with respect to dATP.[3]
-
While a direct side-by-side comparison in the same study is limited, the available data suggests that both compounds are potent inhibitors of DNA polymerase α.
Mechanisms of Action and Cellular Consequences
Both 2-CdATP and F-ara-ATP act as fraudulent nucleosides. After their incorporation into the growing DNA strand by DNA polymerases, they hinder further chain elongation. This leads to the termination of DNA replication and the induction of apoptosis (programmed cell death).[1][4]
The incorporation of these analogs into the DNA is recognized by the cell as DNA damage, triggering the DNA Damage Response (DDR) pathway. Both cladribine and fludarabine have been shown to activate the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) signaling pathways, which are central to the DDR.[2][5] Activation of these pathways leads to cell cycle arrest and attempts at DNA repair. However, the irreparable nature of the damage caused by these analogs often pushes the cell towards apoptosis. Interestingly, some studies suggest subtle differences in the downstream signaling cascades activated by each compound. For instance, the phosphorylation of KAP1 at Ser824 has been observed in response to a cladribine analog but not cladribine itself, hinting at distinct cellular responses.[2]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the effects of 2-CdATP and F-ara-ATP on DNA polymerases.
DNA Polymerase Inhibition Assay
This assay is used to determine the concentration of an inhibitor (e.g., 2-CdATP or F-ara-ATP) required to reduce the activity of a specific DNA polymerase by 50% (IC50 value).
Materials:
-
Purified human DNA polymerase (α, β, δ, ε, or γ)
-
Activated calf thymus DNA (as a template-primer)
-
Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP), one of which is radiolabeled (e.g., [³H]dTTP)
-
2-CdATP and F-ara-ATP stock solutions
-
Reaction buffer (e.g., Tris-HCl buffer containing MgCl₂, KCl, and dithiothreitol)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, activated DNA, and all four dNTPs (with one being radiolabeled).
-
Add varying concentrations of the inhibitor (2-CdATP or F-ara-ATP) to different reaction tubes. A control tube with no inhibitor should also be prepared.
-
Initiate the reaction by adding the purified DNA polymerase to each tube.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding cold TCA to precipitate the DNA.
-
Collect the precipitated DNA on glass fiber filters by vacuum filtration.
-
Wash the filters with TCA and ethanol to remove unincorporated radiolabeled dNTPs.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
Primer Extension Assay
This assay is used to investigate the ability of a DNA polymerase to incorporate a nucleotide analog and to assess the effect of this incorporation on subsequent DNA chain elongation.
Materials:
-
A specific DNA template (e.g., a short oligonucleotide)
-
A complementary DNA primer, 5'-end labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye
-
Purified DNA polymerase
-
dATP, dCTP, dGTP, dTTP
-
2-CdATP or F-ara-ATP
-
Reaction buffer
-
Stop solution (containing formamide and a tracking dye)
-
Polyacrylamide gel for electrophoresis
-
Phosphorimager or fluorescence scanner
Procedure:
-
Anneal the labeled primer to the DNA template.
-
Set up reaction mixtures containing the primer-template complex, reaction buffer, and the DNA polymerase.
-
To different reaction tubes, add:
-
All four dNTPs (control for full-length product).
-
A mixture of dNTPs and a specific concentration of 2-CdATP or F-ara-ATP.
-
dNTPs lacking one specific dNTP (e.g., dATP) but containing 2-CdATP or F-ara-ATP to force incorporation.
-
-
Incubate the reactions at 37°C for a defined period.
-
Terminate the reactions by adding the stop solution.
-
Denature the DNA products by heating.
-
Separate the DNA products by size using denaturing polyacrylamide gel electrophoresis.
-
Visualize the labeled DNA fragments using a phosphorimager or fluorescence scanner.
-
Analyze the gel to determine the size of the products. The presence of shorter-than-full-length products indicates chain termination after the incorporation of the analog.
Visualizing the Mechanisms
The following diagrams, generated using Graphviz, illustrate the key mechanisms and pathways discussed.
Caption: Cellular activation and mechanism of action of 2-CdATP and F-ara-ATP.
Caption: Workflow of a DNA polymerase inhibition assay.
References
- 1. Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the cytotoxicity of cladribine and clofarabine when combined with fludarabine and busulfan in AML cells: enhancement of cytotoxicity with epigenetic modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of 2-halogenated dATP analogs (F, Cl, and Br) with human DNA polymerases, DNA primase, and ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Reevaluation of ATR signaling in primary resting chronic lymphocytic leukemia cells: evidence for pro-survival or pro-apoptotic function - PMC [pmc.ncbi.nlm.nih.gov]
2-CdATP Enhances 3'->5' Exonuclease Activity, Contrasting with Inhibitory Effects of Other Nucleoside Analogues
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the effects of various nucleoside analogues on the 3'->5' exonuclease activity of DNA polymerases reveals a unique characteristic of 2-chloro-2'-deoxyadenosine triphosphate (2-CdATP). Unlike many other analogues that inhibit this crucial proofreading and repair mechanism, 2-CdATP has been shown to significantly enhance the degradation of DNA strands. This finding has important implications for its mechanism of action as a chemotherapeutic agent and provides a stark contrast to the inhibitory effects observed with analogues such as 3'-azido-3'-deoxythymidine monophosphate (AZT-MP).
Researchers and drug development professionals will find in this guide a detailed comparison of the effects of 2-CdATP and other nucleotide analogues on 3'->5' exonuclease activity, supported by quantitative experimental data and detailed methodologies.
Quantitative Comparison of Analogue Effects on 3'->5' Exonuclease Activity
The following table summarizes the quantitative effects of 2-CdATP and other representative nucleoside analogues on 3'->5' exonuclease activity.
| Analogue | Enzyme Source | Substrate | Effect | Quantitative Data |
| 2-Chloroadenine (ClAde) | E. coli Klenow fragment | 36-mer duplex DNA containing ClAde | Enhancement | After 30 min incubation, ~25% of ClAde-substituted DNA remained ≥26 bases, compared to ~65% of control DNA. |
| 3'-Azido-3'-deoxythymidine 5'-monophosphate (AZT-MP) | Calf Thymus DNA Polymerase δ | Not specified | Inhibition | Inhibited activity at pharmacologically relevant intracellular concentrations. |
| 3'-Amino-3'-deoxythymidine-5'-monophosphate (AMT-MP) | Calf Thymus DNA Polymerase δ | Not specified | Inhibition | Inhibited activity by more than 50% at a concentration of 100 µM.[1] |
| Pyrimidine Dimers | Various DNA Polymerases | DNA containing pyrimidine dimers | Inhibition | Generally known to inhibit or decrease the rate of strand degradation. |
| Psoralen Adducts | Various DNA Polymerases | DNA containing psoralen adducts | Inhibition | Generally known to inhibit or decrease the rate of strand degradation. |
Signaling Pathways and Logical Relationships
The following diagram illustrates the contrasting effects of 2-CdATP and inhibitory analogues on the 3'->5' exonuclease proofreading function during DNA replication.
Experimental Protocols
Assay for 3'->5' Exonuclease Activity on 2-Chloroadenine-Containing DNA
This protocol is based on the methodology used to demonstrate the enhanced susceptibility of 2-chloroadenine-substituted DNA to 3'->5' exonuclease digestion.
a. Substrate Preparation:
-
Synthesize two complementary 36-base oligonucleotides.
-
For the test substrate, incorporate 2-chloro-2'-deoxyadenosine triphosphate (2-CdATP) in place of dATP at specific positions in one strand during synthesis.
-
The control substrate consists of the same sequence without the 2-chloroadenine modification.
-
Anneal the complementary strands to form double-stranded 36-mer DNA.
-
5'-end label the strand containing the modification (or the corresponding strand in the control) with [γ-³²P]ATP using T4 polynucleotide kinase.
b. Exonuclease Reaction:
-
Prepare a reaction mixture containing the ⁵'-³²P-labeled DNA substrate, the appropriate reaction buffer for the chosen DNA polymerase (e.g., E. coli Klenow fragment, yeast DNA polymerase II, or T4 DNA polymerase), and the enzyme.
-
Incubate the reaction at a suitable temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding a stop solution containing EDTA and a loading dye.
c. Analysis:
-
Separate the DNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the radioactive bands by autoradiography.
-
Quantify the percentage of undigested and partially digested DNA fragments to determine the extent of exonuclease activity.
Assay for Inhibition of 3'->5' Exonuclease Activity by Nucleoside Monophosphates
This protocol is adapted from studies on the inhibition of 3'->5' exonuclease activity by analogues like AZT-MP.
a. Enzyme and Substrate:
-
Purify the desired DNA polymerase with 3'->5' exonuclease activity (e.g., calf thymus DNA polymerase δ).
-
Use a suitable radiolabeled DNA substrate, such as a 5'-³²P-labeled oligonucleotide annealed to a template strand.
b. Inhibition Assay:
-
Set up reaction mixtures containing the enzyme, the radiolabeled DNA substrate, and the appropriate reaction buffer.
-
Add varying concentrations of the nucleoside monophosphate analogue to be tested (e.g., AZT-MP, AMT-MP).
-
Initiate the reaction and incubate at the optimal temperature for the enzyme.
-
Take aliquots at different time points and quench the reaction with a stop solution.
c. Analysis:
-
Analyze the reaction products by denaturing PAGE and autoradiography.
-
Quantify the amount of undigested substrate remaining at each inhibitor concentration and time point.
-
Calculate the percentage of inhibition relative to a control reaction without the inhibitor. Determine the IC₅₀ value (the concentration of inhibitor required to reduce the exonuclease activity by 50%).
Experimental Workflow
The following diagram outlines the general workflow for assessing the effect of nucleoside analogues on 3'->5' exonuclease activity.
References
Safety Operating Guide
2-Chloro-2'-deoxyadenosine-5'-triphosphate proper disposal procedures
###Safe Disposal of 2-Chloro-2'-deoxyadenosine-5'-triphosphate: An Operational Guide
This guide provides essential safety and logistical information for the proper disposal of this compound (CldATP), a potent cytotoxic and antineoplastic agent. As the triphosphate form of Cladribine, this compound requires strict handling and waste management protocols to ensure the safety of laboratory personnel and the environment. All procedures must comply with local, state, and federal regulations for hazardous waste.[1]
Immediate Safety & Hazard Information
This compound and its parent compound, Cladribine, are classified as hazardous substances.[2] Personnel must understand the associated risks before handling.
Key Hazards:
-
Toxicity: Toxic if swallowed, in contact with skin, or inhaled.[3]
-
Irritation: Causes skin irritation and serious eye irritation. May also cause respiratory irritation.[3]
-
Long-Term Effects: Suspected of causing genetic defects, and may damage fertility or an unborn child.[4][5]
-
Sensitization: May cause allergy, asthma symptoms, or an allergic skin reaction.[4]
Personal Protective Equipment (PPE): Due to the hazardous nature of this compound, the following minimum PPE is mandatory when handling the pure substance, its solutions, or any contaminated materials:
-
Gloves: Two pairs of nitrile gloves are recommended.
-
Eye Protection: Safety glasses or goggles.[6]
-
Lab Coat: A lab coat with a closed front and long sleeves.[6]
-
Respiratory Protection: A respirator (e.g., N95/P2) may be required when handling powders or creating aerosols.[6][7]
Operational Disposal Plan
Disposal procedures vary depending on the form of the waste. All waste streams described below are considered cytotoxic/hazardous and must be segregated from general lab trash and disposed of through an accredited Environmental Health & Safety (EH&S) provider.[2]
Step 1: Waste Segregation and Collection Properly segregate waste at the point of generation into approved, clearly labeled containers.
-
Aqueous Solutions (Liquid Waste):
-
Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible container with a screw-top cap.
-
Affix a "Hazardous Waste" label to the container.
-
List all chemical constituents, including water, by percentage. Clearly write the full chemical name: "this compound."
-
Store the container in a designated satellite accumulation area, within secondary containment.
-
-
Unused Solid (Powder/Crystal) Form:
-
Whenever possible, dispose of the chemical in its original manufacturer's container.
-
Ensure the container is sealed and the original label is intact.
-
Place a "Hazardous Waste" label on the container without obscuring the original label.
-
Store securely to prevent breakage or spills.
-
-
Contaminated Lab Materials (Solid Waste):
-
This waste stream includes used PPE (gloves, gowns), absorbent paper, pipette tips, and other disposable lab supplies.
-
Place all contaminated solid waste into a dedicated container lined with a clear plastic bag and marked as "Cytotoxic Waste".[8]
-
Contaminated sharps (needles, scalpels, serological pipettes) must be placed in a designated, puncture-proof sharps container labeled for cytotoxic waste.[9]
-
-
Empty Containers:
-
Original containers that held this compound must be treated as hazardous waste.
-
Triple-rinse the container with a suitable solvent (e.g., water, if the compound was in an aqueous solution).
-
Crucially, collect the rinsate and dispose of it as liquid hazardous waste.
-
After rinsing, deface the original label and the container may be disposed of according to institutional policy, though reuse for compatible waste is often preferred.
-
Step 2: Storage and Labeling All cytotoxic waste must be stored in a designated, secure area away from general lab traffic. Containers must be kept closed except when adding waste.[8] Labeling must be clear and accurate to ensure safe handling during collection.
Step 3: Arrange for Disposal Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for your hazardous waste. Do not allow waste to accumulate beyond established limits.
Quantitative Data for Hazardous Waste Storage
The following are general guidelines for the accumulation of hazardous waste. Always adhere to the specific limits set by your institution.
| Parameter | Guideline | Citation |
| Container Fill Level | Do not fill containers beyond 90% capacity to allow for expansion and prevent spills. | |
| Maximum Accumulation Time | Waste must be collected within a specific timeframe (e.g., 90-180 days) from the date waste is first added. | |
| Maximum Volume | Typically, no more than 55 gallons of a single hazardous waste stream may be accumulated in a satellite area. | |
| Labeling Requirement | All containers must be labeled upon the start of waste accumulation with contents and hazards. | [8] |
Experimental Protocol: Spill Decontamination
This protocol outlines the procedure for cleaning a small spill (<5 ml or 5 g) of this compound.[8] For larger spills, evacuate the area and contact EH&S immediately.
Materials:
-
Cytotoxic drug spill kit
-
Personal Protective Equipment (PPE) as listed in Section 1
-
Absorbent, disposable pads or vermiculite[10]
-
Scoop and scraper (for solid spills)
-
Detergent solution
-
Labeled cytotoxic waste bags and containers[8]
Procedure:
-
Alert Personnel: Immediately alert others in the area and restrict access.
-
Don PPE: Put on two pairs of nitrile gloves, a disposable gown, and eye protection. A respirator may be needed if a powder was spilled.
-
Contain the Spill:
-
Liquids: Gently cover the spill with absorbent pads, working from the outside in.
-
Solids: Carefully scoop the powder into a sealable plastic container. Avoid creating dust. Use wet absorbent pads to clean up any remaining residue.
-
-
Collect Waste: Place all used absorbent pads, contaminated PPE, and other materials into a designated cytotoxic waste bag. Seal the bag.[7]
-
Clean the Area:
-
Wash the spill surface with a detergent solution.
-
Rinse the area with clean water.
-
Some studies indicate that sodium hypochlorite solutions can be effective for decontaminating surfaces of antineoplastic drugs, but they can be corrosive.[11] If used, a subsequent rinse with sodium thiosulfate to neutralize the bleach, followed by a water rinse, is necessary.
-
-
Final Disposal: Place the sealed waste bag into the cytotoxic solid waste container.
-
Personal Hygiene: After removing PPE, wash hands thoroughly with soap and water.[4]
Disposal Workflow Visualization
The following diagram illustrates the decision-making and handling process for the disposal of waste contaminated with this compound.
Caption: Waste disposal workflow for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medline.com [medline.com]
- 5. sds.edqm.eu [sds.edqm.eu]
- 6. obaid.info [obaid.info]
- 7. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. danielshealth.ca [danielshealth.ca]
- 10. bio.vu.nl [bio.vu.nl]
- 11. Comparison of Decontamination Efficacy of Cleaning Solutions on a Biological Safety Cabinet Workbench Contaminated by Cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling 2-Chloro-2'-deoxyadenosine-5'-triphosphate
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Chloro-2'-deoxyadenosine-5'-triphosphate (2-CdA-TP). Adherence to these procedural guidelines is essential for minimizing exposure risk and ensuring a safe laboratory environment.
This compound and its parent compound, Cladribine, are potent cytotoxic agents.[1] Due to their ability to interfere with DNA synthesis, they are considered hazardous.[1] Therefore, stringent safety measures, including the use of appropriate personal protective equipment (PPE) and adherence to specific handling and disposal protocols, are mandatory.
Essential Personal Protective Equipment (PPE)
The minimum PPE required for handling 2-CdA-TP is outlined below. All PPE should be donned before handling the compound and removed in a designated area to prevent the spread of contamination.
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-tested nitrile gloves (meeting ASTM D6978 standard).[2][3][4][5] | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection. |
| Gown | Disposable, impermeable gown made of polyethylene-coated polypropylene with a solid front, long sleeves, and tight-fitting cuffs.[3][6] | Protects against splashes and contamination of personal clothing. |
| Eye Protection | Safety goggles or a full-face shield.[3][6][7] | Protects eyes from splashes or aerosols. |
| Respiratory Protection | A NIOSH-certified N95 or higher respirator.[3][6] | Required when handling the powdered form of the compound or when there is a risk of aerosol generation. |
| Shoe Covers | Two pairs of disposable shoe covers. | Prevents tracking of contaminants outside of the designated handling area. |
Operational Plan: Step-by-Step Handling Procedures
All handling of 2-CdA-TP must be performed within a designated containment primary engineering control (C-PEC), such as a Class II biological safety cabinet (BSC) or a compounding aseptic containment isolator (CACI), to minimize exposure.[8][9]
Preparation and Weighing
-
Don all required PPE as specified in the table above.
-
Prepare the C-PEC: Decontaminate the work surface with an appropriate cleaning agent. Place a plastic-backed absorbent pad on the work surface.
-
Weighing: If handling the solid form, carefully weigh the required amount on a tared weigh boat within the C-PEC. Use anti-static tools if necessary.
-
Avoid aerosol generation: Handle the powder with care to prevent it from becoming airborne.
Reconstitution and Dilution
-
Use a closed-system drug-transfer device (CSTD) whenever possible to minimize the risk of spills and aerosols.
-
Solubilization: Slowly add the desired solvent to the vial containing the 2-CdA-TP powder.
-
Mixing: Gently swirl the vial to dissolve the contents. Avoid vigorous shaking or vortexing to prevent aerosolization.
-
Syringe Handling: Use Luer-Lok syringes to prevent accidental needle detachment.[10]
In-Experiment Use
-
Transport: Transport reconstituted vials and prepared solutions in sealed, leak-proof, and clearly labeled secondary containers.
-
Administration: When adding the compound to cell cultures or experimental setups, perform the work within the C-PEC.
-
Incubation: Clearly label all vessels containing 2-CdA-TP.
Post-Handling Decontamination
-
Surface Decontamination: After each use, thoroughly decontaminate all surfaces within the C-PEC with a suitable cleaning agent, followed by sterile water or 70% ethanol.
-
Equipment Cleaning: All non-disposable equipment that has come into contact with the compound must be decontaminated according to established laboratory protocols for hazardous drugs.
Disposal Plan: Managing Contaminated Waste
All waste generated from the handling of 2-CdA-TP is considered hazardous and must be disposed of according to institutional and regulatory guidelines.
Segregation of Waste
-
Trace Chemotherapy Waste: This includes empty vials, syringes, gloves, gowns, absorbent pads, and other disposable items with minimal residual contamination. These should be placed in designated yellow chemotherapy waste containers.[11]
-
Bulk Chemotherapy Waste: This includes unused or expired 2-CdA-TP, grossly contaminated items, and materials used to clean up spills. This waste must be disposed of as hazardous chemical waste in designated black containers.[10][11]
Disposal Procedure
-
Containment: All contaminated disposable items should be placed in a sealable plastic bag within the C-PEC before being transferred to the appropriate waste container.
-
Sharps: All needles and syringes must be disposed of in a puncture-resistant chemotherapy sharps container.[12]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Drug Waste" or "Chemotherapy Waste."
-
Final Disposal: Follow your institution's procedures for the pickup and incineration of hazardous drug waste. Do not dispose of this waste in regular trash or through autoclaving.[11]
Spill Management
In the event of a spill, immediately alert others in the area and follow these steps:
-
Evacuate the immediate area if the spill is large.
-
Don appropriate PPE from a readily accessible chemotherapy spill kit.[13][14][15][16][17]
-
Contain the spill using the absorbent materials from the spill kit. For liquid spills, cover with absorbent pads. For powder spills, gently cover with a damp absorbent pad to avoid creating dust.[16]
-
Clean the area starting from the outside and working inwards. Use a detergent solution followed by a thorough rinsing with water.[15]
-
Dispose of all cleanup materials as bulk chemotherapy waste.
-
Report the spill to the laboratory supervisor and the institutional environmental health and safety office.
Below is a diagram outlining the safe handling workflow for this compound.
Caption: Workflow for handling 2-CdA-TP.
References
- 1. researchgate.net [researchgate.net]
- 2. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 3. USP 800 Personal Protective Equipment - Pharmaceutical Technology [pharmaceutical-technology.com]
- 4. wolterskluwer.com [wolterskluwer.com]
- 5. ivcompoundingtraining.com [ivcompoundingtraining.com]
- 6. cleanroomsupplies.com [cleanroomsupplies.com]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. cdc.gov [cdc.gov]
- 10. web.uri.edu [web.uri.edu]
- 11. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 12. uwyo.edu [uwyo.edu]
- 13. england.nhs.uk [england.nhs.uk]
- 14. Spillage procedures for chemotherapy | NHSGGC [clinicalguidelines.scot.nhs.uk]
- 15. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]
- 16. 919-Hazardous drug spill management | eviQ [eviq.org.au]
- 17. safetec.com [safetec.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
